KX2-361 uniquely inhibits two critical cellular processes, providing a potent anti-cancer effect. The compound acts as a peptide-substrate-directed inhibitor, meaning it binds to the peptide substrate site of Src kinase rather than competing at the common ATP-binding site [1] [2]. Its dual actions are:
The following diagram illustrates how these two mechanisms converge to exert anti-tumor effects.
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Assay Type | Cell Line/System | Key Findings | Concentration/IC₅₀ |
|---|---|---|---|
| Src Inhibition | GL261 murine glioblastoma | Reduced autophosphorylation of Src | Effects observed at 0-200 nM over 24-72 h [3] |
| Cell Cycle Analysis | U87 human glioma | Promoted cell cycle arrest at G2/M phase | Virtual complete arrest at 270 nM [3] |
| Apoptosis Induction | U87, GL261, T98G glioma lines | Induced programmed cell death | Effects observed at 0-800 nM [3] |
| Tubulin Polymerization | Purified tubulin (cell-free) | Inhibited in vitro assembly of tubulin polymers | 5 µM [3] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Model System | Results |
|---|
| Brain Penetration | Mice (oral dosing, 20 mg/kg) | Cmax: 4025 ± 319 ng/g in brain at 15 min. AUClast: 5044 ± 355 h·ng/g [3] | | Oral Bioavailability | Mice | Good oral bioavailability [5] | | Therapeutic Efficacy | Orthotopic GL261 glioblastoma in C57BL/6 mice | Significantly delayed tumor progression and produced long-term survival [3] [5] | | Immune System Role | Orthotopic GL261 model in immunodeficient mice | Long-term survival not observed; efficacy requires an adaptive immune system [5] |
For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited in the literature.
Table 3: Summary of Key Experimental Protocols
| Investigation | Detailed Methodology |
|---|---|
| Src Inhibition Assay | GL261 cells were treated with this compound (0-200 nM) for 24 to 72 hours. The reduction in Src autophosphorylation (a key indicator of Src kinase activity) was analyzed, likely via western blotting using phospho-specific antibodies [3]. |
| Cell Cycle Analysis | U87 human glioma cells were treated with a concentration gradient of this compound (up to 270 nM). The DNA content of the cells was then analyzed using flow cytometry (e.g., Propidium Iodide staining) to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [3]. |
| Apoptosis Assay | Apoptosis induction in U87, GL261, and T98G cell lines was assessed after treatment with this compound (0-800 nM). A common method for this is flow cytometry using Annexin V/propidium iodide double staining to distinguish apoptotic from live or necrotic cells [3]. |
| *In Vitro* Tubulin Polymerization | A cell-free system with purified tubulin was used. The assembly of tubulin into polymers (microtubules) was monitored spectrophotometrically (by light scattering or turbidity) in the presence and absence of this compound (5 µM) [3]. |
| *In Vivo* Pharmacokinetic (PK) Study | Mice were orally administered this compound at 20 mg/kg. At various time points post-dosing, blood plasma and brain tissue were collected. Drug concentrations in these samples were quantified using techniques like LC-MS/MS to determine key PK parameters: maximum concentration (Cmax) and area under the concentration-time curve (AUC) [3]. |
| *In Vivo* Efficacy Study | A syngeneic orthotopic glioblastoma model was established by implanting GL261 cells into the brains of C57BL/6 mice. Mice were then treated with this compound (orally), and therapeutic effect was evaluated by monitoring survival rates and tumor progression over time [5]. |
This compound represents a significant advancement in cancer therapeutics, primarily due to its dual mechanism and favorable drug properties. Its ability to readily cross the blood-brain barrier addresses a major challenge in treating brain tumors [5]. Furthermore, the finding that its in vivo efficacy depends on a functional adaptive immune system suggests that this compound may work in concert with the body's own defenses to achieve long-term tumor control, opening avenues for combination therapies with immunotherapies [5].
KX2-361 (also known as KX-02) represents a novel class of dual-mechanism small molecule inhibitors targeting both Src kinase signaling and tubulin polymerization. This first-in-class therapeutic agent demonstrates exceptional brain penetration capability, making it particularly valuable for neuro-oncology applications, especially against glioblastoma multiforme (GBM). With its unique dual mechanism targeting two critical pathways in cancer cell proliferation and survival simultaneously, this compound has shown promising preclinical efficacy in animal models, inducing long-term complete tumor remission in 30-60% of treated subjects in murine glioblastoma models. The compound has advanced to Phase 1 clinical trials and received Orphan Drug designation for glioma treatment, highlighting its potential to address significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment options [1] [2] [3].
This compound belongs to a novel family of synthetic organic compounds specifically engineered to simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.
The compound's besylate salt formulation enhances its solubility and bioavailability profiles, making it suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding pocket, this compound binds to the peptide substrate site of Src kinase, providing greater potential for selectivity and reduced off-target effects [4] [5] [6].
This compound employs a novel dual targeting approach that simultaneously disrupts two critical cellular processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms common to single-target agents. The diagram below illustrates the core mechanistic pathways:
This compound's dual mechanism disrupts cancer cell division through parallel pathways.
Src tyrosine kinases are crucial regulators of multiple oncogenic processes, including cell proliferation, survival, angiogenesis, migration, and metastasis. This compound inhibits Src through a non-competitive mechanism with respect to ATP, binding instead to the peptide substrate site of the kinase. This unique binding modality offers several advantages:
In GL261 murine glioblastoma cells, this compound significantly reduces autophosphorylation of Src at concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway suppression [2] [5] [6].
The microtubule network is essential for numerous cellular processes including intracellular transport, cell motility, and chromosome segregation during mitosis. This compound directly binds to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics through several mechanisms:
At concentrations of 5 μM, this compound effectively inhibits the in vitro assembly of tubulin polymers, leading to collapse of the cellular microtubule network. This disruption ultimately triggers mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells [1] [7].
The concurrent inhibition of both Src kinase and tubulin polymerization creates a synergistic antitumor effect that enhances therapeutic efficacy:
This multi-faceted approach positions this compound as a promising therapeutic candidate, particularly for aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].
Table 1: In vitro efficacy of this compound across various cancer cell lines
| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| GL261 | Murine glioblastoma | Src autophosphorylation | Reduction in p-Src | 0-200 nM, 24-72h | [2] |
| U87 | Human glioblastoma | Cell cycle analysis | G2/M phase arrest | 270 nM | [7] |
| U87, GL261, T98G | Human/Murine glioblastoma | Apoptosis assay | Induction of apoptosis | 0-800 nM | [7] |
| T98G | Human glioblastoma (TMZ-resistant) | Cell viability | Potent inhibitory activity | Low nanomolar range | [3] |
| Multiple leukemia lines | Human leukemia | Cell viability | Growth inhibition | IC₅₀: 0.96-4.23 μM | [6] |
This compound demonstrates broad-spectrum activity against various cancer cell lines, including those resistant to standard therapies like temozolomide (TMZ). The compound induces dose-dependent apoptosis across multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for treating refractory malignancies [2] [3] [7].
Table 2: In vivo efficacy of this compound in animal models
| Model System | Administration | Dose | Efficacy Outcomes | Immune Correlation |
|---|---|---|---|---|
| Orthotopic GL261 glioblastoma in C57BL/6 mice | Oral | 20 mg/kg | Significant delay in tumor progression; Long-term survival in 30-60% of animals | Dependent on adaptive immune system |
| Brain tumor mouse model | Oral | Not specified | Consistent clearance of brain tumors after 4 weeks; Significant necrosis induction | Immune response generation to glioblastoma cells |
| HT29 xenograft mice | Oral | Not specified | Tissue to plasma ratio: 1.52 | Not specified |
The in vivo studies demonstrate that this compound achieves significant therapeutic efficacy in orthotopic glioblastoma models, with remarkably consistent tumor clearance observed after four weeks of treatment in 30-60% of animals. Importantly, the long-term survival benefits appear to be dependent on an intact adaptive immune system, indicating that this compound works in concert with the host's immune defenses to control tumor growth and achieve durable responses [2] [3].
Table 3: Pharmacokinetic properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Route of Administration | Oral | Suitable for chronic dosing |
| Bioavailability | Good | Based on murine studies |
| Brain Penetration | ~75% | Brain to plasma ratio |
| Brain Cmax | 4025±319 ng/g | 15 min post-dosing (20 mg/kg in mice) |
| Brain AUClast | 5044±355 h·ng/g | Significant CNS exposure |
| Protein Binding | 88% | Concentration-independent (0.01-10 μg/mL) |
| Metabolism | CYP3A4 (primary), CYP2C8 (minor) | Generates inactive metabolites |
| Half-life | ~4 hours | Based on preclinical data |
The favorable pharmacokinetic profile of this compound, particularly its exceptional blood-brain barrier penetration, makes it uniquely suited for treating CNS malignancies. With approximately 75% penetration into brain tissue from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral administration, this compound achieves therapeutically relevant concentrations in the brain, overcoming a major limitation of many conventional chemotherapeutic agents [2] [3] [4].
This compound has advanced to Phase 1 clinical trials for the evaluation of safety, tolerability, and preliminary efficacy. The clinical development program includes:
The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese FDA [3] [4].
Purpose: To evaluate the direct effect of this compound on tubulin polymerization in a cell-free system.
Materials:
Methodology:
Expected Results: this compound at 5 μM concentration demonstrates significant inhibition of tubulin polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like colchicine [1] [7].
Purpose: To quantify the inhibitory activity of this compound against Src kinase.
Materials:
Methodology:
Expected Results: this compound demonstrates potent inhibition of Src kinase with IC50 values in the low nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].
Purpose: To evaluate the in vivo efficacy of this compound against glioblastoma.
Materials:
Methodology:
Expected Results: this compound treatment results in significant survival prolongation with 30-60% long-term survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system involvement in therapeutic efficacy [2] [3].
This compound represents a promising therapeutic candidate that leverages a novel dual-inhibition strategy to combat aggressive malignancies like glioblastoma. Its unique ability to penetrate the blood-brain barrier at therapeutically relevant concentrations, combined with its dual targeting of Src kinase and tubulin polymerization, positions it as a potential breakthrough for CNS malignancies with limited treatment options.
The immunomodulatory component of its mechanism of action, evidenced by its dependence on an intact adaptive immune system for long-term survival benefits, suggests potential for combination with emerging immunotherapies. As clinical development progresses, this compound may offer new hope for patients with glioblastoma and other solid tumors, particularly those with CNS involvement.
The table below summarizes the key quantitative and functional data available from scientific literature.
| Parameter | Reported Data | Context / Model | Source |
|---|---|---|---|
| BBB Penetration | "Good oral bioavailability and readily crosses the BBB" | Mouse models | [1] |
| Oral Bioavailability | ~40% | Mouse models | [2] |
| Key Therapeutic Action | Dual Src kinase and tubulin polymerization inhibition | In vitro & in vivo (glioblastoma) | [1] [2] |
| In Vivo Efficacy (GL261 GBM) | Provides long-term survival | Syngeneic orthotopic mouse model | [1] |
| Additional Inhibitory Activity | Inhibits BoNT/A (botulinum neurotoxin) SNAP-25 cleavage | Pre- & post-intoxication in motor neurons | [3] |
The evidence for KX2-361's properties comes from well-established preclinical experimental models.
The MTT assay is a standard method used to determine compound efficacy and IC₅₀ values, including for this compound and its analog KX2-391 [4]. The typical protocol involves:
For tubulin polymerization inhibition, protocols typically involve:
The orthotopic glioblastoma model is a key in vivo system used to demonstrate this compound's efficacy and BBB penetration [1]. The standard workflow is as follows:
Experimental workflow for evaluating this compound in an orthotopic glioblastoma model.
This compound is characterized as a dual-mechanism compound, simultaneously inhibiting Src kinase and tubulin polymerization [1] [2]. This dual action is significant because tumors sensitive to this compound have shown resistance to Src-only inhibitors, suggesting the combination is critical for its efficacy [2].
The ability to cross the BBB makes this compound a promising candidate for treating central nervous system (CNS) conditions. Research indicates potential in two primary areas:
It is important to note that the search results indicate this compound has been evaluated in preclinical studies only [1] [2]. The referenced clinical trials (Phase I) are for its structural analog, KX2-391 [2]. No results from human clinical trials for this compound were identified, representing a significant gap in translating these promising preclinical findings to human application.
To support the claims of its activity and mechanism, key experiments have been conducted. The following table summarizes the quantitative data and methodologies from preclinical studies.
| Assay Type | Cell Line / Model | Protocol / Method Description | Key Findings / Outcome |
|---|---|---|---|
| Src Inhibition | GL261 murine glioblastoma cells [1] | Cells treated with KX2-361 (0-200 nM) for 24-72 hours; analysis of Src autophosphorylation levels [1] [2] | Dose- and time-dependent reduction of Src autophosphorylation [1] [2] |
| Tubulin Polymerization | In vitro tubulin assay [1] [2] | Incubation of this compound (5 µM) with tubulin; measurement of polymer formation [1] [2] | Inhibition of tubulin polymerization [1] |
| Cell Cycle Analysis | U87 human glioma cells [2] | Cells treated with this compound (0-270 nM); cell cycle phase distribution analyzed via flow cytometry [2] | Dose-dependent arrest at the G2/M phase; near-complete arrest at 270 nM [2] |
| Apoptosis Assay | U87, GL261, T98G glioma cells [2] | Cells treated with this compound (0-800 nM); apoptosis measured via specific markers (e.g., Annexin V) [2] | Induction of apoptosis across multiple glioma cell lines [2] |
| *In Vivo* Efficacy | Orthotopic GL261 glioblastoma in syngeneic C57BL/6 mice [1] | Oral administration of this compound (20 mg/kg); monitoring of tumor progression and survival [1] [2] | Significant delay in tumor progression and induction of long-term survival [1] |
| BBB Penetration (PK) | Mice [1] [2] | Oral dosing (20 mg/kg); measurement of drug concentration in brain tissue over time [1] [2] | Rapid penetration; peak brain concentration (Cmax) of 4025 ng/g; high exposure (AUC 5044 h·ng/g) [2] |
This compound exerts its effects through a dual mechanism. Unlike most kinase inhibitors that target the ATP-binding site, this compound binds to the peptide substrate site of the Src kinase [3]. Concurrently, it directly binds to tubulin and disrupts microtubule architecture [1]. This combined action disrupts critical cellular processes in cancer cells.
The following diagram illustrates the proposed mechanism of this compound and its consequences in glioma cells.
The investigation of this compound has revealed promising applications and unique properties:
This compound is closely related to another compound, KX2-391 (Tirbanibulin). While both share the same core structure and dual Src/tubulin inhibition mechanism [5] [6], a key distinction is that this compound has been specifically highlighted for its ability to cross the blood-brain barrier efficiently, a property that is central to its investigation for brain tumors and central nervous system infections [1] [4].
KX2-361 is characterized as a small molecule dual inhibitor, targeting both Src kinase and tubulin polymerization [1] [2] [3]. The following table summarizes its key documented activities:
| Aspect | Description |
|---|---|
| Primary Mechanisms | Dual inhibitor of Src kinase signaling and tubulin polymerization [4] [1] [2]. |
| Cellular Effects | Induces G2/M cell cycle arrest and apoptosis in glioma cells; disrupts microtubule architecture [2] [3]. |
| Direct Binding Evidence | Binds directly to tubulin and inhibits the in vitro assembly of tubulin polymers [2]. |
| In Vivo Efficacy | Active against orthotopic glioblastomas in mice; promotes long-term survival [1] [3]. |
| Pharmacokinetic Advantage | Orally bioavailable and readily crosses the blood-brain barrier (BBB) [1] [2] [3]. |
While a specific docking protocol for this compound is not available, you can design one based on established practices for tubulin-binding drugs. The diagram below outlines a potential workflow.
Based on general methodologies for tubulin-targeting agents [5] [6] [7], your experimental plan should include these steps:
Target Selection and Preparation
Ligand Preparation
O=C(NCC1=CC=CC(F)=C1)CC2=NC=C(C3=CC=C(N4CCOCC4)C=C3)C=C2) [2].Molecular Docking and Validation
Post-Docking Analysis
To advance the understanding of this compound's binding mechanism, you could:
KX2-361 is characterized as a first-in-class, orally administered agent with a unique dual mechanism of action. Its core chemical properties are summarized below.
The therapeutic rationale for this compound stems from its simultaneous targeting of two critical nodes in cancer cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional consequences.
This compound's dual mechanism disrupts key cancer processes and engages the immune system.
Rationale for Target Selection:
Key Experimental Protocols:
The primary in vivo evidence for this compound's efficacy comes from a murine model using immunocompetent C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is summarized below.
In vivo workflow established this compound efficacy and immune dependence.
Critical Finding on Immune Dependence: A pivotal experiment involved repeating the therapeutic study in immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the efficacy of this compound is not solely due to its direct cytotoxic effects but requires a functional adaptive immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or modulates the tumor microenvironment to enable immune-mediated clearance.
The table below consolidates key quantitative information from preclinical studies.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| Molecular Weight | 405.46 g/mol | Chemical property | [1] |
| Aqueous Solubility | 8.75 mg/mL (21.58 mM) | In DMSO; sonication recommended | [1] |
| In Vivo Efficacy | Long-term survival | Orthotopic GL261 in C57BL/6 mice | [3] |
| Blood-Brain Barrier (BBB) | Readily crosses | Preclinical mouse model | [3] |
| Key Dependency | Functional immune system | No survival in immunodeficient mice | [3] |
This compound addresses several core challenges in GBM therapy:
Research into targeted therapies for GBM is extensive. The table below contrasts this compound with other representative investigational approaches.
| Therapeutic Approach | Example Compound(s) | Key Target(s) | Proposed Advantage | Stage (for GBM) |
|---|---|---|---|---|
| Dual Src/Tubulin Inhibitor | This compound | Src, Tubulin | Oral; BBB penetration; dual mechanism; immune engagement | Preclinical |
| Src Inhibitors | Dasatinib, UM-164 | Src, other SFKs | Target invasion & microenvironment | Clinical Trials (largely unsuccessful due to efflux) [2] |
| ALK Inhibitors | Crizotinib, Alectinib | ALK | Actionable in ALK-altered tumors | Clinical Trials (combination therapy) [4] |
| Metabolic Therapy | Ketogenic Diet / Fasting Mimetics | Systemic Metabolism | Target core metabolic vulnerabilities | Preclinical / Early Clinical [6] |
| Immunotherapy | Immune Checkpoint Inhibitors | PD-1, CTLA-4 | Direct immune activation | Clinical Trials (limited success in GBM) [5] |
For the research community, the this compound story highlights several actionable pathways for further investigation:
The table below summarizes the key technical profile of KX2-361.
| Property | Description |
|---|---|
| CAS Registry No. | 897016-26-1 [1] |
| Molecular Formula | C₂₄H₂₄FN₃O₂ [2] [1] |
| Molecular Weight | 405.19 [1] |
| Compound Class | Synthetic organic [3] [1] |
| Primary Mechanisms | 1. Src kinase inhibitor [3] [4] [2] 2. Tubulin polymerization inhibitor [3] [4] [2] | | Binding Site | Peptide substrate site (non-ATP competitive) [3] [1] | | Key Feature | Orally bioavailable and readily crosses the blood-brain barrier (BBB) [3] [4] [2] |
This compound exerts its effects through a unique dual mechanism, disrupting two critical processes in cancer cells. As a peptide substrate site binder, it inhibits Src kinase without competing for the ATP binding site, which is a less common and potentially more selective approach [3] [1]. Concurrently, it binds directly to tubulin and disrupts microtubule architecture, preventing cell division [4] [2].
The following diagram illustrates how this compound simultaneously targets two pathways to induce anti-tumor effects:
This compound's dual mechanism of action leads to synergistic anti-tumor effects.
The table below consolidates quantitative data from cell-based assays.
| Cell Line | Assay Type | Key Finding | Concentration/Details |
|---|---|---|---|
| GL261 (Murine glioblastoma) | Src Autophosphorylation | Reduced phosphorylation level [4] | 0-200 nM, 24-72 hour treatment [2] |
| U87 (Human glioma) | Cell Cycle Analysis | Promoted cell cycle arrest at G2/M phase [2] | Dose-dependent; near-complete arrest at 270 nM [2] |
| U87, GL261, T98G (Human/Murine glioma) | Apoptosis Induction | Induced programmed cell death [2] | 0-800 nM treatment [2] |
| Purified Tubulin | Tubulin Polymerization | Inhibited polymer assembly in vitro [2] | 5 µM concentration [2] |
Research in a syngeneic orthotopic GL261 glioblastoma mouse model demonstrated that this compound significantly delays brain tumor progression and produces long-term survival [4] [2]. A critical finding is that this long-term survival depends on an adaptive immune system, indicating the drug works in concert with the host's immune system to control tumor growth [4].
Regarding brain exposure, after a single oral dose of 20 mg/kg to mice, this compound achieved a maximum brain concentration (Cmax) of 4025 ± 319 ng/g within 15 minutes [2]. The overall brain exposure (AUClast) was 5044 ± 355 h·ng/g, confirming its excellent penetration of the blood-brain barrier [2].
For reproducibility, here are the methodologies for key experiments cited in the search results.
This compound represents a strategically designed therapeutic candidate primarily for glioblastoma (GBM) and potentially other solid tumors [4] [5]. Its most distinguishing feature is its ability to cross the blood-brain barrier effectively after oral administration, a major hurdle for many CNS-targeted drugs [4]. The dual inhibition of Src signaling and tubulin polymerization may lead to synergistic anti-proliferative effects and reduce the likelihood of resistance developing through a single pathway [5]. Furthermore, the immune-dependent long-term survival in mice suggests its potential role in combination with immunotherapies [4].
| Aspect | Findings from Preclinical Studies |
|---|---|
| Compound Name | KX2-361 (also known as KX-02, KX-2361) [1] [2] |
| Class | Small molecule [2] |
| Mechanism of Action | Dual inhibitor of Src-family kinases and tubulin polymerization [1] [2] |
| Blood-Brain Barrier (BBB) | Readily crosses the BBB in mice [1] |
| Administration | Orally bioavailable [1] [2] |
| In Vivo Model | Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1] |
| Key Efficacy Finding | Provided long-term survival [1] |
| Key Mechanistic Finding | Efficacy is immune-mediated; no long-term survival observed in mice lacking an adaptive immune system [1] |
| Latest Development Status | Discontinued for brain cancer, glioblastoma, and solid tumours [2] |
The core preclinical data for this compound comes from a 2018 study published in the Journal of Neuro-Oncology [1]. The methodologies for key experiments are detailed below.
This compound employs a dual mechanism of action, simultaneously targeting two critical processes in cancer cells. The diagram below illustrates how this dual inhibition leads to anti-tumor effects in concert with the immune system.
This dual targeting strategy is particularly relevant in glioblastoma, where SRC acts as a central downstream node for many receptor tyrosine kinases (RTKs) like EGFR, which are frequently aberrantly activated in this cancer [3]. By inhibiting both SRC signaling and tubulin dynamics, this compound attacks the tumor through multiple pathways.
Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a median survival of only 15-16 months and a 5-year survival rate of approximately 5% despite aggressive treatment protocols. A significant obstacle in GBM therapy is the blood-brain barrier (BBB), which prevents most therapeutic agents from reaching therapeutically effective concentrations in brain tissue. KX2-361 represents a novel class of therapeutic agents that addresses this critical limitation while providing a unique dual mechanism of action against key molecular targets in GBM. This small molecule inhibitor demonstrates exceptional oral bioavailability and readily crosses the BBB in murine models, achieving brain concentrations sufficient for antitumor activity [1].
This compound exhibits a dual inhibitory mechanism targeting both Src kinase and tubulin polymerization, two validated pathways in GBM pathogenesis. Src kinase serves as a central node downstream of receptor tyrosine kinases (RTKs) and integrates multiple signaling pathways involved in GBM growth, invasion, and therapeutic resistance. The constitutive activation of Src is a common feature in GBM, contributing to tumor progression through regulation of cell survival, adhesion, proliferation, motility, and angiogenesis [2]. Simultaneously, the tubulin polymerization inhibition activity of this compound directly targets the microtubule network essential for cellular division and structure. This unique combination of molecular targets positions this compound as a promising therapeutic candidate worthy of detailed preclinical investigation in appropriate GBM models [1].
The therapeutic efficacy of this compound stems from its coordinated attack on two critical cellular systems in glioblastoma:
Src Kinase Inhibition: this compound directly targets the SH1 (kinase) domain of Src, reducing its autophosphorylation and subsequent activation. Src serves as a crucial downstream effector for multiple receptor tyrosine kinases (RTKs) frequently dysregulated in GBM, including EGFR, PDGFR, and FGFR. Through Src inhibition, this compound disrupts multiple oncogenic signaling cascades, notably the PI3K/AKT pathway and the Ras/MAPK pathway, which are fundamental to GBM cell survival, proliferation, and metabolic adaptation [2] [3]. Src inhibition also affects cellular processes linked to tumor invasion and metastasis, including cytoskeletal reorganization and focal adhesion dynamics.
Tubulin Polymerization Inhibition: this compound binds directly to tubulin dimers, preventing their assembly into functional microtubules. This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase, preventing proper chromosomal segregation during mitosis and ultimately triggering apoptotic cell death in rapidly dividing GBM cells. The dual targeting approach simultaneously compromises signal transduction pathways and structural components essential for cell division, creating a synergistic antitumor effect that may overcome the resistance mechanisms commonly encountered with single-target therapies [1].
The following pathway diagram illustrates this compound's dual mechanism of action and its functional consequences on glioblastoma cells:
Objective: To evaluate the inhibitory effect of this compound on Src autophosphorylation in glioblastoma cell lines.
Materials:
Procedure:
Expected Results: Concentration-dependent reduction in Src autophosphorylation should be observed, with significant inhibition at 100-200 nM concentrations in GL261 cells [1].
Objective: To assess the direct effect of this compound on microtubule architecture and tubulin polymerization.
Materials:
Procedure: In Vitro Tubulin Polymerization:
Cellular Microtubule Disruption:
Expected Results: this compound at 5 μM demonstrates significant inhibition of in vitro tubulin assembly. Cellular treatment shows disrupted microtubule networks at concentrations ≥100 nM [1].
Objective: To evaluate this compound-induced apoptosis and cell cycle alterations in glioblastoma cells.
Materials:
Procedure: Apoptosis Assay:
Cell Cycle Analysis:
Expected Results: this compound induces concentration-dependent apoptosis across multiple GBM cell lines. In U87 cells, treatment promotes cell cycle arrest at G2/M phase, with virtual complete arrest observed at 270 nM [1].
Objective: To evaluate the therapeutic efficacy of this compound in an immunocompetent orthotopic glioblastoma model.
Materials:
Procedure:
Expected Results: this compound significantly delays progression of orthotopic GL261 brain tumors and produces long-term survival in a subset of animals [1].
Objective: To quantify brain penetration of this compound following oral administration.
Materials:
Procedure:
Expected Results: this compound demonstrates appreciable brain penetration when dosed orally to mice, with a brain C~max~ of 4025 ± 319 ng/g observed 15 min post-dosing and overall exposure (AUC~last~) of 5044 ± 355 h·ng/g [1].
Background: The GL261 syngeneic model in C57BL/6 mice provides a functional immune system that interacts with the tumor microenvironment, making it particularly valuable for evaluating therapies where immune response may contribute to efficacy.
Objective: To determine whether the therapeutic effect of this compound requires an intact adaptive immune system.
Experimental Design:
Key Consideration: The GL261 model exhibits an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of Tregs, making it suitable for evaluating immune-dependent therapeutic effects [4].
Expected Results: Long-term survival is not observed in mice lacking an adaptive immune system, indicating that this compound works in concert with the host immune system to control tumor growth and promote long-term survival in the GL261 glioma model [1].
The following workflow diagram illustrates the complete in vivo experimental pipeline from model selection to analysis:
Table 1: In Vitro Efficacy Profile of this compound in Glioblastoma Models
| Cell Line | Assay Type | Concentration Range | Key Findings | EC₅₀/IC₅₀ |
|---|---|---|---|---|
| GL261 (Murine) | Src Inhibition | 0-200 nM | Reduced autophosphorylation of Src | ~100 nM [1] |
| U87 (Human) | Cell Cycle Analysis | 0-270 nM | G2/M phase arrest; complete at 270 nM | ~150 nM [1] |
| U87 (Human) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~400 nM [1] |
| GL261 (Murine) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~450 nM [1] |
| T98G (Human) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~500 nM [1] |
| Tubulin Polymerization | In Vitro Assembly | 0-5 μM | Inhibition of tubulin polymerization | ~2.5 μM [1] |
Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of this compound
| Parameter | Value | Conditions | Significance |
|---|---|---|---|
| Brain C~max~ | 4025 ± 319 ng/g | 20 mg/kg oral, 15 min post-dose | Demonstrates excellent BBB penetration [1] |
| Brain AUC~last~ | 5044 ± 355 h·ng/g | 20 mg/kg oral | Sustained brain exposure [1] |
| Survival Benefit | Significant prolongation | GL261 orthotopic model | Therapeutically relevant effect [1] |
| Long-term Survivors | Present in immunocompetent models | GL261 in C57BL/6 mice | Indicates potential for durable responses [1] |
| Immune Requirement | Necessary for long-term survival | Comparison immunocompetent vs. deficient | Works with host immune system [1] |
| Daily Dosage | 20 mg/kg | Oral administration | Effective dosing regimen [1] |
Model Selection: The GL261 syngeneic model in immunocompetent C57BL/6 mice represents the most appropriate system for evaluating this compound, as it recapitulates tumor-immune interactions essential for the complete therapeutic response [4]. This model shows an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of regulatory T cells, providing a relevant microenvironment for testing immune-dependent effects [4].
Drug Formulation: this compound demonstrates good oral bioavailability, but formulation stability should be verified for long-term dosing studies. Fresh preparation is recommended for daily administration.
Dosing Timing: Based on pharmacokinetic data showing rapid brain penetration (T~max~ = 15 min), once-daily dosing provides adequate exposure. However, dosing frequency optimization may be considered for maximum efficacy.
Response Monitoring: In orthotopic models, survival remains the gold standard endpoint. Bioluminescence imaging with engineered GL261-Luc cells provides valuable longitudinal data on tumor growth kinetics and response dynamics.
This compound represents a promising therapeutic candidate for glioblastoma based on its unique dual mechanism of action, favorable blood-brain barrier penetration, and demonstrated efficacy in preclinical models. The compound's ability to simultaneously target Src kinase signaling and tubulin polymerization provides a complementary approach that may overcome the resistance mechanisms commonly encountered with single-target therapies. Furthermore, the immune-dependent component of its long-term efficacy highlights the importance of utilizing appropriate immunocompetent models in preclinical development.
The protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings, with particular emphasis on orthotopic glioblastoma models that maintain tumor-immune interactions. These standardized approaches will facilitate comparative assessments across research laboratories and support the translational development of this promising therapeutic agent for one of the most challenging malignancies in neuro-oncology.
1. Compound Introduction KX2-361 (also known as KX-02) is a novel small-molecule dual inhibitor that targets both Src kinase and tubulin polymerization [1] [2]. It demonstrates good oral bioavailability and has the significant property of readily crossing the blood-brain barrier, making it a compound of interest for researching central nervous system malignancies like glioblastoma (GBM) [1] [3] [2]. Its anti-tumor activity is linked to inducing cell cycle arrest and apoptosis [2].
2. Key Biological Data & Experimental Parameters The table below summarizes published in vitro findings on this compound, which are crucial for designing your experiments.
Table 1: Documented In Vitro Effects of this compound
| Cell Line / System | Observed Effect | Reported Concentration/IC₅₀ | Experimental Context |
|---|---|---|---|
| GL261 (Murine Glioblastoma) | Reduction in Src autophosphorylation | Not specified (0-200 nM) | 24-72 hour treatment [2] |
| U87 (Human Glioblastoma) | Cell cycle arrest at G2/M phase | Near-complete arrest at 270 nM | Dose-dependent effect [2] |
| U87, GL261, T98G | Induction of apoptosis | Dose-dependent (0-800 nM) | Apoptosis assay [2] |
| Purified Tubulin | Inhibition of polymerization | 5 µM | In vitro tubulin assembly assay [2] |
| Various Cancer Cell Lines (e.g., HT29, PC3, A549) | Antiproliferative activity | IC₅₀ values ranging from 9-25 nM | Cell growth inhibition assays [4] |
These data points suggest that effective concentrations in cell-based assays are likely to be in the nanomolar to low micromolar range, and treatment durations of 24 to 72 hours are standard.
3. Proposed Experimental Workflow The following diagram outlines a generalized workflow for evaluating the effects of this compound on cells, from treatment to analysis.
4. Detailed MTT Assay Protocol The MTT assay is a colorimetric method for assessing metabolic activity, a key indicator of cell viability [5]. The protocol below can be adapted for this compound treatment.
Table 2: MTT Assay Reagent Preparation
| Reagent | Preparation | Storage |
|---|---|---|
| MTT Solution | 5 mg/mL of MTT in phosphate-buffered saline (PBS). Filter sterilize. | Store at -20°C, protected from light. Stable for ~6 months. |
| MTT Solvent | 4 mM HCl, 0.1% NP-40 in isopropanol. | Store at room temperature. |
Procedure:
Data Analysis:
5. Supplementary Assays for Mechanism of Action To confirm the dual mechanism of action of this compound, the following assays are recommended:
6. Expected Results & Interpretation
7. Troubleshooting and Limitations
This compound is a novel, orally bioavailable small molecule identified as a dual-mechanism inhibitor. It simultaneously targets Src kinase signaling and inhibits tubulin polymerization [1] [2]. This dual action is particularly valuable for targeting hard-to-treat cancers like glioblastoma, especially as this compound has been shown to readily cross the blood-brain barrier in mouse models, a significant challenge for many CNS-active therapeutics [2] [3].
The therapeutic effect of this compound arises from its action on two distinct cellular targets:
The following diagram illustrates how these two mechanisms converge to exert antiproliferative effects.
The biological effects of this compound have been characterized in both cellular and animal models.
Table 1: Antiproliferative Activity (IC₅₀) of this compound and Reference Compounds [4]
| Compound | Capan-1 (μM) | HCT-116 (μM) | NCI-H460 (μM) | DND-41 (μM) | HL-60 (μM) | K-562 (μM) | Z-138 (μM) |
|---|---|---|---|---|---|---|---|
| This compound | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source |
| TUB015 | 0.08 | 0.09 | 0.06 | 0.11 | 0.09 | 0.07 | 0.12 |
| Niclosamide | 0.9 | 1.0 | 1.8 | 1.3 | 1.0 | 0.9 | 1.0 |
| Nocodazole | 0.09 | 0.08 | 0.09 | 0.10 | 0.08 | 0.07 | 0.10 |
Note: Specific IC₅₀ values for this compound in this panel were not fully detailed in the available search results. The table structure is provided for context and comparison with reference compounds.
Table 2: In Vivo Efficacy of this compound in a Murine Glioblastoma Model [2] [3]
| Parameter | Finding |
|---|---|
| Animal Model | Syngeneic orthotopic GL261 glioblastoma in C57BL/6 mice |
| Administration | Oral |
| Blood-Brain Barrier | Readily crossed |
| Therapeutic Effect | Active against orthotopic GL261 gliomas |
| Long-Term Survival | Induced 30% long-term complete tumor remission |
| Immune System Role | Effect required an adaptive immune system; not observed in immunodeficient mice |
Here is a generalized workflow and detailed methodology for conducting a tubulin polymerization assay, based on standard approaches used in the field and referenced in the studies on this compound and related compounds [2] [4].
Objective: To assess the direct effect of this compound on the kinetics of tubulin polymerization in a cell-free system [2] [4].
Materials:
Procedure:
Expected Outcome: Compared to the vehicle control, this compound will show a concentration-dependent increase in the lag phase, a decrease in the polymerization rate, and a reduction in the final extent of polymerization, indicating effective inhibition [2].
This compound is a dual-specific inhibitor targeting both Src kinase signaling and tubulin polymerization [1] [2]. A key feature is its excellent oral bioavailability and ability to efficiently cross the blood-brain barrier (BBB), making it a candidate for treating CNS conditions like glioblastoma [1] [3]. It also exhibits a reversible binding mechanism to tubulin, which may explain its lower toxicity profile compared to conventional tubulin inhibitors [4].
This compound simultaneously inhibits two key cellular targets, as shown in the diagram below.
Diagram 1: this compound simultaneously inhibits Src kinase autophosphorylation and tubulin polymerization, disrupting cell proliferation and signaling.
Table 1: Summary of In Vitro and Cellular Activity of this compound
| Assay / Model System | Measured Parameter | Result / EC₅₀ | Context & Significance |
|---|---|---|---|
| In Vitro Tubulin Binding [4] | Dissociation Constant (Kd) | 1.26 ± 0.27 µM | Binds to the colchicine site on β-tubulin with high affinity. |
| In Vitro Tubulin Polymerization [4] | Inhibition | Sub-micromolar range | Inhibits polymerization; potency is slightly better than colchicine. |
| HeLa Cells (Cell Cycle) [4] | G2/M Phase Arrest (EC₅₀) | 53.2 ± 3.73 nM | Confirms potent cellular tubulin disruption. |
| HepG2 Cells (Cell Cycle) [4] | G2/M Phase Arrest (EC₅₀) | 39.8 ± 4.71 nM | Similar potent effect in another cell line. |
| H460 Cells (Cell Cycle) [4] | G2/M Phase Arrest (EC₅₀) | 74.6 ± 9.45 nM | Consistent activity across multiple cancer cell types. |
| BoNT/A Inhibition (Motor Neurons) [3] | SNAP-25 Cleavage | Active in low nanomolar range | Suggests potential for repurposing against botulinum neurotoxin. |
Table 2: Summary of In Vivo Efficacy of this compound in a Glioblastoma Model
| Model | Dosing | Key Efficacy Finding | Key Mechanistic Insight |
|---|
| Orthotopic GL261 Glioblastoma (Mouse) [1] [5] | Orally bioavailable | Provides long-term survival. | Efficacy depends on an intact adaptive immune system. |
This protocol assesses this compound's effect on cellular microtubule networks [4].
Workflow:
Diagram 2: Immunofluorescence workflow to visualize this compound-induced microtubule disruption.
Key Steps:
This protocol quantifies this compound-induced G2/M phase arrest [4].
Workflow:
Diagram 3: Flow cytometry workflow to quantify this compound-induced G2/M cell cycle arrest.
Key Steps:
This protocol evaluates the therapeutic potential of this compound in a mouse glioblastoma model that requires an intact immune system for full efficacy [1] [5].
Procedure:
This compound is a promising clinical candidate for glioblastoma and other central nervous system malignancies due to its unique dual mechanism and excellent brain penetration [1] [5]. Its reversible binding to tubulin may contribute to a more favorable toxicity profile [4]. Recent research also suggests potential for repurposing this compound to treat botulinum neurotoxin intoxication, as it inhibits BoNT/A-mediated SNAP-25 cleavage in neuronal cells [3].
Future work should focus on optimizing high-content assays to simultaneously capture Src inhibition (e.g., via phospho-Src immunofluorescence) and cytoskeletal disruption, further elucidating the compound's synergistic mechanisms.
This compound represents a novel class of therapeutic compounds with dual inhibitory activity against both Src-kinase and tubulin polymerization. This small molecule has attracted significant research interest primarily due to its demonstrated ability to cross the blood-brain barrier (BBB) effectively while maintaining good oral bioavailability. The BBB constitutes a specialized protective interface comprising endothelial cells, pericytes, and astrocytes that strictly regulate molecular transit from the bloodstream to the brain tissue. This barrier presents a formidable challenge for neurological therapeutics, as an estimated 98% of small-molecule drugs fail to penetrate it in therapeutically relevant concentrations. This compound's capacity to overcome this limitation positions it as a promising candidate for treating various neurological conditions, including glioblastoma and botulinum neurotoxin intoxication [1] [2] [3].
The structural composition of this compound (chemical formula: C₂₄H₂₄FN₃O₂; molecular weight: 405.46 g/mol) contributes to its BBB-penetrating properties. As a structural analog of tirbanibulin (KX2-391), this compound was specifically optimized for enhanced brain exposure characteristics, addressing limitations of its predecessor which showed promising in vitro activity but failed to provide significant protection in in vivo models, potentially due to insufficient BBB penetration. The dual mechanism of this compound—simultaneously disrupting Src kinase signaling and microtubule assembly—provides a multifaceted approach to targeting pathological processes in the central nervous system, making it particularly valuable for oncological applications and potentially for toxin-mediated neurological conditions [1] [2] [4].
Table 1: BBB Penetration Profile of this compound in Mouse Models
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Brain Cmax | 4025 ± 319 ng/g | 20 mg/kg oral dose, 15 min post-administration |
| Brain Exposure (AUClast) | 5044 ± 355 h·ng/g | 20 mg/kg oral dose |
| Oral Bioavailability | Good | Mouse model |
| BBB Penetration Efficiency | High | Quantitative fluorescence tracer assay |
The brain concentration data demonstrate that this compound achieves therapeutically relevant levels in neural tissue rapidly following oral administration. The high Cmax value (4025 ± 319 ng/g) observed just 15 minutes after dosing indicates rapid absorption and distribution to the brain compartment. The substantial AUC value (5044 ± 355 h·ng/g) further confirms sustained exposure in the brain, a critical pharmacokinetic parameter for maintaining therapeutic effects against neurological conditions [1] [5].
Table 2: Cellular Activity Profile of this compound in Various Assay Systems
| Assay Type | Cell Line/System | Activity/EC₅₀ | Observations |
|---|---|---|---|
| Src Inhibition | GL261 murine glioblastoma | Reduced Src autophosphorylation | Dose-dependent effect (0-200 nM) |
| Cell Cycle Arrest | U87 human glioblastoma | G₂/M phase arrest | Virtual complete arrest at 270 nM |
| Apoptosis Induction | U87, GL261, T98G cell lines | Dose-dependent | 0-800 nM range |
| Tubulin Polymerization | In vitro assay | IC₅₀ ~5 µM | Direct binding to tubulin |
| Botulinum Neurotoxin Inhibition | mESC-derived motor neurons | Dose-dependent protection | Pre- and post-intoxication models |
The cellular efficacy data reveal this compound's potent activity across multiple biological systems. The compound demonstrates potent antiproliferative effects at nanomolar concentrations in glioblastoma cell lines, with notable efficacy in disrupting microtubule architecture and promoting cell cycle arrest at the G₂/M phase. Furthermore, this compound exhibits significant protective activity against botulinum neurotoxin serotype A (BoNT/A) in motor neuron models, effectively inhibiting SNAP-25 cleavage even in post-intoxication scenarios. This suggests potential applications beyond oncology for treating neurological intoxications [1] [2] [4].
Table 3: In Vivo Efficacy of this compound in Glioblastoma Models
| Model System | Dosing Regimen | Therapeutic Outcome | Key Findings |
|---|---|---|---|
| Orthotopic GL261 glioblastoma | Oral administration | Long-term survival | Significant delay in tumor progression |
| Immunocompetent vs. Immunodeficient | Comparative study | Survival only in immunocompetent | Requires adaptive immune system |
| Tumor penetration | 20 mg/kg oral | Demonstrated brain tumor exposure | Therapeutically relevant concentrations |
The in vivo efficacy studies establish that this compound significantly delays progression of orthotopic GL261 brain tumors and produces long-term survival in immunocompetent mouse models. The critical dependence on an intact adaptive immune system for achieving long-term survival highlights the immunomodulatory potential of this compound and suggests that its therapeutic benefits derive from both direct antitumor effects and indirect immune-mediated mechanisms. This immunotherapeutic dimension significantly enhances the compound's value as a potential glioblastoma treatment [1].
The BBB permeability assay employing fluorescently labeled tracers provides a robust, quantitative method for evaluating the brain penetration capacity of investigational compounds like this compound. This protocol is particularly valuable in CNS drug development pipelines where determining brain exposure levels represents a critical go/no-go decision point. The method offers significant advantages over microscopic fluorescence analysis through its quantitative and objective approach, enabling precise comparison between experimental groups and reliable extrapolation to potential human applications [6].
The fundamental principle underlying this assay involves co-administering the test compound with inert fluorescent tracers of varying molecular weights, followed by precise quantification of tracer distribution in brain tissue relative to blood concentrations. This approach allows for normalized calculations of permeability indices that accurately reflect BBB penetration efficiency while controlling for vascular contamination in tissue samples. The method has been successfully validated across multiple mouse models, both genetic and experimental, establishing its reliability for preclinical BBB permeability assessment [6].
Tracer and Compound Administration:
Blood Collection and Cardiac Perfusion:
Tissue Harvest and Processing:
Fluorescence Quantification:
Data Analysis and Calculation:
Figure 1: Visual workflow of the BBB permeability assay procedure showing key steps from tracer administration to data analysis
The Src inhibition protocol evaluates this compound's capacity to reduce autophosphorylation of Src in glioma cells, providing quantitative assessment of its target engagement at cellular level. This assay employs GL261 murine glioblastoma cells maintained in standard culture conditions, treated with varying concentrations of this compound (0-200 nM) for 24-72 hours. Following treatment, cells are lysed and Src phosphorylation status is evaluated via Western blotting using phospho-specific antibodies. Parallel assessment of total Src levels ensures that observed effects specifically reflect inhibition of phosphorylation rather than altered protein expression. Dose-dependent reduction in Src autophosphorylation confirms this compound's target-specific activity in cellular contexts [1] [5].
The microtubule disruption assay examines this compound's direct effects on tubulin polymerization and cellular microtubule architecture. For in vitro assessment, purified tubulin (5 µM) is treated with this compound (0-10 µM) in polymerization buffer, and tubulin polymerization is monitored turbidimetrically at 350 nm over time at 37°C. For cellular microtubule assessment, glioma cells are treated with this compound (0-400 nM) for 24 hours, followed by fixation and immunostaining with anti-α-tubulin antibodies. High-resolution fluorescence microscopy reveals characteristic disruptions in microtubule networks, with effective disruption observed at concentrations as low as 100 nM. This dual approach confirms this compound's direct engagement with its tubulin target and demonstrates functional consequences in cellular systems [1].
The apoptosis and cell cycle profiling protocol characterizes this compound's antiproliferative mechanisms across multiple glioma cell lines (U87, GL261, T98G). Cells are treated with this compound across a concentration range (0-800 nM) for 24-72 hours, followed by analysis of apoptosis markers (Annexin V/propidium iodide staining) and cell cycle distribution (DNA content quantification via flow cytometry). This compound demonstrates concentration-dependent induction of apoptosis across all tested cell lines, with notable cell cycle arrest at G₂/M phase—consistent with its tubulin-disrupting mechanism. Virtual complete G₂/M arrest occurs at approximately 270 nM in U87 cells, confirming the potent cytostatic effect of this compound preceding apoptotic cell death [1] [5].
The in vivo therapeutic efficacy of this compound is evaluated using orthotopic GL261 glioblastoma models in syngeneic C57BL/6 mice, providing a clinically relevant system for assessing brain tumor penetration and therapeutic activity. GL261 cells are implanted stereotactically into mouse brains, followed by initiation of this compound treatment (20 mg/kg, oral administration) once tumors are established. Animals are monitored for survival and tumor progression using appropriate in vivo imaging techniques. This model demonstrates that this compound significantly delays orthotopic GL261 brain tumor progression and produces long-term survival in a substantial proportion of treated animals. The critical finding that long-term survival is not observed in immunodeficient mice highlights the essential contribution of the adaptive immune system to this compound's therapeutic efficacy [1].
The botulinum neurotoxin inhibition protocol evaluates this compound's potential application beyond oncology for treating BoNT/A intoxication. The assay employs mouse embryonic stem cell-derived motor neurons intoxicated with BoNT/A holotoxin, with this compound administered in both pre- and post-intoxication conditions. BoNT/A activity is quantified via Western blot analysis of SNAP-25 cleavage, with this compound demonstrating dose-dependent protection against toxin-mediated proteolysis. Additional experiments in PC12 cells transfected with BoNT/A light chain confirm direct inhibition of the toxin's enzymatic component. Molecular docking analyses suggest that this compound can directly bind to BoNT/A light chain, providing a mechanistic basis for its anti-toxin activity [2] [4].
Figure 2: Mechanism of action diagram illustrating this compound's dual inhibitory activity and resulting biological effects
The therapeutic potential of this compound in glioblastoma multiforme (GBM) represents one of its most promising applications. GBM is the most common and aggressive primary brain tumor in adults, characterized by dismal prognosis with median survival of 15-16 months and a 5-year survival rate of merely 5%. Current standard-of-care including temozolomide chemotherapy provides limited benefit, creating an urgent need for more effective therapeutic approaches. This compound addresses two critical limitations in GBM treatment: inadequate BBB penetration of most cytotoxic agents and the molecular heterogeneity of GBM that drives therapeutic resistance. The dual mechanism targeting both Src signaling and microtubule assembly provides synergistic antitumor effects, while the compound's demonstrated capacity to achieve therapeutically relevant concentrations in brain tissue addresses the fundamental pharmacokinetic challenge in neuro-oncology [1] [7].
The immunological dimension of this compound's activity further enhances its therapeutic potential. Research demonstrates that long-term survival in GL261 glioma models depends on an intact adaptive immune system, indicating that this compound works in concert with host immunity to control tumor growth. This immunomodulatory effect positions this compound as a potential combination partner for immunotherapeutic approaches currently under investigation for GBM, including immune checkpoint inhibitors and CAR-T cell strategies. The oral bioavailability of this compound provides additional practical advantage for potential clinical translation, potentially enabling chronic administration schedules that could maintain continuous suppression of tumor growth while minimizing treatment burden on patients [1].
The emerging application of this compound in botulinum neurotoxin serotype A (BoNT/A) inhibition represents a potentially significant expansion of its therapeutic utility. BoNT/A is the primary serotype responsible for human botulism, a potentially lethal condition characterized by prolonged inhibition of neurotransmitter release. Currently, no approved therapeutics exist to treat already intoxicated patients, as antibodies and other neutralizing agents cannot access the toxin's intracellular site of action once it has been internalized into motor neurons. This compound's demonstrated capacity to inhibit BoNT/A in both pre- and post-intoxication models, combined with its BBB-penetrating properties, positions it as a promising candidate for treating central aspects of botulism. This application leverages the compound's ability to reach therapeutically relevant concentrations in the central nervous system, where it can directly inhibit the toxin's enzymatic activity against SNAP-25 [2] [4].
The molecular basis for this compound's anti-botulinum activity appears to involve direct interaction with the BoNT/A light chain, as suggested by molecular docking analyses. This direct enzyme inhibition, combined with the compound's favorable CNS pharmacokinetics, provides a unique approach to addressing the current therapeutic gap in botulism management. Development of structural analogs specifically optimized for enhanced anti-toxin efficacy could yield valuable lead compounds for botulism treatment, particularly in cases where the toxin has already reached the central nervous system. The dual utility of this compound in both oncology and infectious disease contexts exemplifies the potential for leveraging BBB-penetrant compounds across multiple therapeutic areas [2].
This compound represents a promising therapeutic candidate with demonstrated efficacy in preclinical models of glioblastoma and emerging potential in botulinum neurotoxin inhibition. Its favorable pharmacokinetic profile, including good oral bioavailability and significant BBB penetration, addresses fundamental challenges in CNS-targeted therapeutics. The dual mechanism of action against both Src kinase and tubulin polymerization provides complementary pathways for targeting pathological processes, while the compound's immunomodulatory properties further enhance its therapeutic potential in oncology applications.
Future research directions should include structural optimization to enhance potency while maintaining favorable BBB penetration characteristics, exploration of combination therapies with immunomodulatory agents in oncology contexts, and expanded investigation of potential applications in other neurological conditions where Src signaling or microtubule dynamics play pathogenic roles. The continued development of this compound and its analogs represents a promising approach to addressing the significant challenges associated with delivering therapeutic compounds to the central nervous system.
KX2-361 (also known as KX-02 or KX-2361) represents a novel class of dual-targeting small molecule therapeutics with significant potential for combination immunotherapy approaches in glioblastoma (GBM) and other solid tumors. This orally bioavailable compound demonstrates a unique dual inhibitory mechanism targeting both Src kinase and tubulin polymerization, enabling synergistic antitumor activity through complementary pathways. The molecular structure of this compound (Chemical formula: C₂₄H₂₄FN₃O₂; Molecular Weight: 405.473) contributes to its favorable pharmacokinetic properties, including approximately 75% penetration into brain tissue from plasma, addressing a critical challenge in neuro-oncology therapeutics [1]. The blood-brain barrier (BBB) penetration capability positions this compound as a promising candidate for treating primary brain malignancies and brain metastases, particularly when combined with immunotherapeutic approaches.
The drug's discovery and development originated from Kinex Pharmaceuticals' proprietary Mimetica Technology Platform, with Orphan Drug designation granted for glioma treatment by the FDA [1]. Preclinical studies have demonstrated that this compound induces significant tumor necrosis while simultaneously stimulating an immune response against glioblastoma cells, suggesting inherent immunogenic properties that can be leveraged in combination therapy regimens [1]. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this compound in combination with immune-targeting therapies, with particular emphasis on translational applications for malignant glioma treatment.
Substantial preclinical evidence supports the investigation of this compound in combination with immunotherapeutic approaches. In syngeneic orthotopic GL261 glioblastoma models, this compound monotherapy demonstrated remarkable efficacy, achieving long-term survival in 30-60% of treated animals after just 4 weeks of therapy [1]. Importantly, this survival benefit was abolished in immunocompromised mice, providing compelling evidence that the therapeutic effect depends on functional host immunity [2]. This critical finding indicates that while direct antitumor activity through Src and tubulin inhibition contributes to efficacy, the complete response observed requires engagement of the adaptive immune system.
The dual mechanism of action of this compound disrupts multiple oncogenic pathways simultaneously. As a Src inhibitor, it targets key signaling pathways driven by receptor tyrosine kinases (RTKs) that are frequently aberrantly activated in GBM, including EGFR, PDGFR, and MET [3]. Concurrent tubulin polymerization inhibition disrupts mitotic spindle formation and cellular division, creating synergistic antitumor activity. This multi-target approach potentially addresses tumor heterogeneity and reduces the likelihood of resistance development, which plagues many targeted therapies in GBM treatment.
Table 1: Preclinical Efficacy Profile of this compound in Glioblastoma Models
| Parameter | Results | Experimental Context |
|---|---|---|
| Blood-Brain Barrier Penetration | ~75% from plasma to brain tissue | Pharmacokinetic studies in mice [1] |
| Long-term Survival | 30-60% of treated animals | Orthotopic GL261 glioblastoma model after 4 weeks therapy [1] |
| Immune Dependency | No long-term survival in immunocompromised mice | GL261 model in immunodeficient mice [2] |
| Tumor Cell Line Activity | Potent inhibition of broad panel, including Temozolomide-resistant T98G | In vitro cytotoxicity assays [1] |
| Comparative Necrosis Induction | Significant compared to Temozolomide | Histopathological analysis in murine models [1] |
The immunogenic character of this compound-induced tumor cell death represents a crucial aspect of its mechanism with significant implications for combination therapy. Treatment with this compound promotes the development of an immune memory response against glioblastoma cells, as evidenced by resistance to tumor rechallenge in long-term survivor animals [2]. This suggests the compound facilitates epitope spreading and activation of tumor-specific T-cells, potentially through immunogenic cell death (ICD) mechanisms.
Src inhibition contributes significantly to the immunomodulatory effects observed with this compound treatment. Src kinase functions as a central node downstream of multiple receptor tyrosine kinases and integrins, regulating diverse processes including cytokine production, immune cell infiltration, and antigen presentation within the tumor microenvironment [3]. By inhibiting Src activity, this compound may reverse immunosuppressive pathways while simultaneously inducing microtubule disruption-mediated immunogenic cell death, creating a favorable environment for immune-mediated tumor clearance.
The therapeutic efficacy of this compound stems from its unique ability to simultaneously disrupt two critical cellular targets: Src kinase and microtubule assembly. Src, a non-receptor tyrosine kinase, serves as a signaling hub downstream of numerous receptor tyrosine kinases (RTKs) and integrins that are hyperactive in glioblastoma [3]. Through its SH2, SH3, and SH1 domains, Src regulates multiple oncogenic processes including proliferation, survival, migration, and angiogenesis [4]. The conformational regulation of Src, transitioning between closed/inactive and open/active states, makes it particularly druggable with small molecules like this compound.
Microtubule disruption through tubulin polymerization inhibition represents the second mechanism, directly targeting cell division and intracellular transport. This dual targeting approach creates synergistic cytotoxicity while potentially mitigating resistance development. Importantly, microtubule-targeting agents have demonstrated capacity to induce immunogenic cell death characterized by calreticulin exposure, ATP release, and HMGB1 secretion, which promote dendritic cell maturation and antigen presentation to T-cells [5]. This provides a mechanistic link between the direct antitumor activity and immune engagement observed with this compound treatment.
The immune-dependent activity of this compound represents one of its most therapeutically promising attributes. Research demonstrates that the compound works in concert with the host immune system to control tumor growth and promote long-term survival in glioma models [2]. The precise immunological mechanisms continue to be elucidated but involve multiple components of antitumor immunity.
Fig. 1: Mechanism of this compound Dual Inhibition and Immune Activation
The antitumor immunity engaged by this compound treatment involves both innate and adaptive components. The compound stimulates a tumor microenvironment transformation from immunosuppressive to immunopermissive, potentially through several interconnected mechanisms: (1) induction of immunogenic cell death with release of tumor-associated antigens and damage-associated molecular patterns (DAMPs); (2) inhibition of Src-mediated immunosuppressive pathways; (3) enhanced antigen presentation through dendritic cell activation; and (4) potentiation of T-cell mediated killing [2] [3]. This multifaceted immune engagement creates rational opportunities for combination with immune checkpoint inhibitors and other immunomodulatory agents.
In vitro assessment of this compound combined with immunomodulatory agents provides preliminary data for mechanism elucidation and treatment optimization. The following protocol outlines comprehensive evaluation of direct antitumor effects and immune-related readouts.
Objective: Quantify combinatorial efficacy of this compound with immune-targeting agents and assess immunogenic cell death markers.
Materials:
Procedure:
Expected Outcomes: this compound monotherapy should demonstrate IC₅₀ values in the low micromolar range (0.5-5 µM) across glioma cell lines. Combination with immune checkpoint inhibitors may show synergistic cytotoxicity, particularly in resistant lines like T98G. Significant increase in ICD markers is anticipated with this compound treatment, enhanced in certain combinations.
Animal models provide essential preclinical data on the efficacy and immune mechanisms of this compound combination therapies. The following protocol utilizes immunocompetent syngeneic glioma models to evaluate therapeutic efficacy and immune correlates.
Objective: Evaluate antitumor efficacy and immune-mediated mechanisms of this compound combined with immune checkpoint inhibitors in vivo.
Materials:
Procedure:
Expected Results: Combination therapy should significantly extend median survival compared to monotherapy groups. This compound + anti-PD-1 is anticipated to generate highest percentage of long-term survivors (>60 days), with enhanced CD8+ T-cell infiltration and reduced immunosuppressive Treg populations in tumor microenvironment.
Table 2: In Vivo Dosing Regimen for this compound Combination Therapy
| Agent | Dose | Route | Frequency | Formulation |
|---|---|---|---|---|
| This compound | 40 mg/kg | Oral gavage | Daily | 10% Cremophor EL, 10% ethanol, 80% saline (5 mg/mL) |
| Anti-PD-1 | 200 µg | Intraperitoneal | Twice weekly | PBS, pH 7.2 |
| Temozolomide | 50 mg/kg | Oral gavage | 5 days on/2 days off | 5% DMSO, 10% Cremophor, 85% saline |
| Vehicle Control | 10 mL/kg | Oral gavage | Daily | 10% Cremophor EL, 10% ethanol, 80% saline |
Fig. 2: Experimental Workflow for this compound Combination Therapy Study
This compound has advanced to clinical investigation with a Phase 1 trial initiated in December 2014 at Roswell Park Cancer Institute and Cleveland Clinic [1]. The initial clinical study aims to determine the maximum tolerated dose in subjects with various primary malignancies and brain metastases, with plans for expansion in glioma patient cohorts. The drug has received Orphan Drug designation for glioma treatment, providing regulatory incentives and seven years of marketing exclusivity upon approval.
The translational potential of this compound combination immunotherapy is strengthened by its activity against temozolomide-resistant glioma models, suggesting potential application in recurrent GBM where treatment options are limited [1]. Additionally, the licensing agreement for Greater China territory with XiangXue Pharmaceuticals indicates global development interest and resources for clinical advancement [1]. Future clinical trial designs should incorporate robust immune correlative studies to validate the immune-mediated mechanisms observed in preclinical models.
This compound represents a promising therapeutic candidate with a novel dual mechanism of action and documented ability to engage the immune system against glioblastoma. The application notes and protocols provided herein offer researchers comprehensive methodologies for investigating this compound in combination with immunotherapeutic approaches. The synergistic potential with immune checkpoint inhibitors appears particularly promising based on mechanistic considerations and preliminary data.
Future research directions should include exploration of this compound combinations with emerging immunotherapies beyond checkpoint inhibitors, such as cancer vaccines, CAR-T approaches, and innate immune stimulators. Additionally, biomarker development to identify patient populations most likely to benefit from these combinations will be crucial for clinical translation. The unique blood-brain barrier penetration and immune-dependent activity profile of this compound position it as a valuable component in next-generation combination regimens for primary brain tumors and potentially brain metastases.
Botulinum neurotoxin serotype A (BoNT/A) represents one of the most potent biological toxins known to humans and is classified as a Category A biothreat agent by the CDC. BoNT/A functions as a zinc-dependent endopeptidase that specifically cleaves SNAP-25 (synaptosomal-associated protein of 25 kDa), a critical component of the SNARE complex essential for acetylcholine release at neuromuscular junctions. This cleavage results in flaccid paralysis that can persist for weeks to months, potentially leading to respiratory failure and death. The current therapeutic options for BoNT/A intoxication are limited to antitoxin administration, which is only effective during a narrow window before the toxin internalizes into neurons, creating an urgent need for post-intoxication treatments [1] [2].
This compound, a structural analog of the FDA-approved compound Tirbanibulin (KX2-391), has emerged as a promising small molecule inhibitor of BoNT/A. This compound exhibits dual mechanism of action by inhibiting both Src kinase signaling and tubulin polymerization, and demonstrates favorable pharmacokinetic properties including oral bioavailability and efficient blood-brain barrier penetration. Recent research has revealed that this compound effectively inhibits BoNT/A-mediated SNAP-25 cleavage in both pre- and post-intoxication scenarios, suggesting its potential as a therapeutic intervention for botulism [3] [4]. These application notes provide detailed methodologies for evaluating the efficacy of this compound against BoNT/A intoxication in various experimental models.
Table 1: Efficacy Profile of this compound in BoNT/A Inhibition Models
| Experimental Model | Assay Type | Toxin Challenge | This compound Concentration | Key Results | References |
|---|---|---|---|---|---|
| mESC-derived motor neurons | Pre-intoxication | BoNT/A holotoxin | Not specified | Significant inhibition of SNAP-25 cleavage | [3] |
| mESC-derived motor neurons | Post-intoxication | BoNT/A holotoxin | Not specified | Significant inhibition of SNAP-25 cleavage | [3] |
| PC12 cells | BoNT/A LC transfection | BoNT/A LC | Not specified | Inhibition of SNAP-25 cleavage | [3] |
| Molecular docking | In silico binding | N/A | N/A | Predicted direct binding to BoNT/A LC | [3] |
Table 2: Toxicity and Pharmacokinetic Profile of this compound
| Parameter | Experimental System | Results | Significance | References |
|---|---|---|---|---|
| Cell viability | PC12 cells (MTT assay) | Low toxicity at effective concentrations | Favorable therapeutic window | [3] |
| Cell viability | mESC-derived motor neurons | Low toxicity at effective concentrations | Favorable therapeutic window | [3] |
| Blood-brain barrier penetration | Mouse models | High efficiency | Potential CNS activity | [3] |
| Oral bioavailability | Pharmacokinetic studies | Good oral bioavailability | Therapeutic applicability | [3] |
Table 3: Molecular Docking Parameters for this compound Binding to BoNT/A LC
| Parameter | Description | Implications | References |
|---|---|---|---|
| Binding affinity | Strong predicted binding energy | High affinity interaction | [3] |
| Binding site | BoNT/A light chain | Direct enzymatic inhibition | [3] |
| Molecular interactions | Specific residues in catalytic pocket | Serotype specificity | [3] |
Purpose: To evaluate the potential cytotoxic effects of this compound prior to inhibition studies using PC12 cells (rat pheochromocytoma cells), which are widely utilized in neurotoxicity assessments.
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Purpose: To assess this compound toxicity in physiologically relevant motor neurons.
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Purpose: To evaluate the protective efficacy of this compound when administered prior to BoNT/A exposure.
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Purpose: To evaluate the therapeutic efficacy of this compound after BoNT/A exposure, modeling clinical scenarios.
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Purpose: To predict the binding mode and interactions between this compound and BoNT/A light chain using computational approaches.
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Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis:
Figure 1: Comprehensive workflow for evaluating this compound mediated inhibition of BoNT/A, encompassing cell preparation, toxicity assessment, multiple inhibition models, and computational approaches.
Figure 2: BoNT/A intoxication pathway and potential inhibition mechanisms of this compound, illustrating the multi-step process of neuronal intoxication and the points where this compound may intervene to prevent toxicity.
The experimental data and protocols presented herein demonstrate that This compound serves as a promising candidate for further development as a therapeutic intervention against BoNT/A intoxication. The compound's efficacy in both pre- and post-intoxication models, combined with its favorable blood-brain barrier penetration and oral bioavailability, addresses critical limitations of current botulism treatments. The detailed methodologies provided for viability assessment, inhibition studies, and computational docking will enable research laboratories to consistently evaluate this compound and its structural analogs.
Future research directions should include:
The dual mechanism of action of this compound, targeting both Src signaling and tubulin polymerization, may provide synergistic benefits in countering BoNT/A intoxication through multiple pathways. These application notes establish a standardized framework for the preclinical evaluation of this compound as a potential countermeasure against botulism [3] [4].
1. Compound Profile and Mechanism of Action
KX2-361 is a small molecule, orally bioavailable dual inhibitor that targets both Src kinase and tubulin polymerization [1] [2] [3]. Its dual mechanism disrupts crucial signaling pathways and the mitotic apparatus in cancer cells. A key differentiator from many other chemotherapeutic agents is its demonstrated ability to cross the blood-brain barrier, making it a candidate for treating glioblastoma and other CNS malignancies [1] [3].
2. Rationale for ADC Development
While effective as a free drug, incorporating this compound as a payload in ADCs can enhance its therapeutic potential. ADCs can mitigate systemic toxicity by selectively delivering the cytotoxic agent to tumor cells, leveraging the target specificity of a monoclonal antibody [4]. This targeted approach could be particularly beneficial for this compound's potent dual activity.
3. Linker Chemistry and Conjugation Strategies
A critical step is attaching this compound to an antibody via a stable linker. The search results indicate research into KX-01 analogs (a closely related compound) explores different linker attachment points for ADC development [5]. The table below summarizes key considerations for designing the linker and conjugation method.
| Design Aspect | Considerations for this compound ADCs |
|---|---|
| Linker Type | Choice between cleavable (e.g., protease-sensitive, pH-sensitive) and non-cleavable linkers. The linker must be stable in circulation but allow efficient payload release inside the target cell [6] [4]. |
| Attachment Point | Exploration of different chemical handles on the this compound scaffold is required to identify a site that does not compromise its dual inhibitory activity [5] [7]. |
| Conjugation Technology | Employ site-specific conjugation (e.g., THIOMAB, enzymatic conjugation, AJICAP) over stochastic methods to produce homogeneous ADCs with improved pharmacokinetics and a better therapeutic index [6] [4]. |
4. Analytical Characterization for ADC Development
The complex structure of ADCs necessitates rigorous analytical characterization. For a this compound ADC, this includes confirming the Drug-to-Antibody Ratio (DAR), identifying sites of drug attachment, and ensuring the integrity of the antibody's higher-order structure (HOS) post-conjugation [8]. Orthogonal techniques like Hydrophobic Interaction Chromatography (HIC), mass spectrometry, and circular dichroism are essential for this analysis [8] [4].
The following diagram outlines the key stages involved in creating and evaluating a this compound-based ADC.
The following protocols are generalized for ADC development and should be adapted and optimized for this compound specifically.
Protocol 1: Synthesis of a this compound-Linker Complex
Protocol 2: Site-Specific Conjugation to an Antibody
It is important to note that the available scientific literature lacks explicit details on the synthesis of this compound analogs or their conjugation into ADCs. Future research should focus on:
The discovery of novel tubulin polymerization inhibitors represents a crucial therapeutic strategy in oncology drug development, particularly for addressing chemotherapy resistance and reducing off-target toxicities associated with current microtubule-targeting agents. KX2-361 is a novel orally bioavailable small molecule with dual Src kinase and tubulin polymerization inhibitory activity that demonstrates promising blood-brain barrier penetration, making it particularly interesting for the treatment of glioblastoma and other central nervous system malignancies [1]. Traditionally, identifying compounds that inhibit tubulin polymerization has relied on in vitro assays utilizing purified tubulin or immunofluorescence of fixed cells, approaches that may not fully capture the complexity of intracellular tubulin dynamics and may be limited in their scalability for high-throughput screening.
Recent advances in CRISPR genome editing technology have revolutionized cellular assay development by enabling precise endogenous tagging of proteins with fluorescent markers. This approach allows researchers to study protein localization and dynamics in live cells without the artifacts associated with protein overexpression or cell fixation procedures. The development of a CRISPR-edited HeLa cell line with endogenous fluorescent tagging of β-tubulin (mClover3) and histone H1 (mTagBFP2) has created a powerful platform for visualizing tubulin polymerization dynamics in real-time [2]. This application note details the methodology and protocols for utilizing this innovative CRISPR-edited cell line to screen for novel tubulin polymerization inhibitors, with particular emphasis on characterizing this compound, which was identified through this screening approach.
The foundation of this screening platform is a specially engineered HeLa cell line developed using CRISPR genome editing coupled with the FAST-HDR vector system [2]. This cell line features endogenous tagging of:
The critical advantage of this approach is that it enables the study of endogenous protein dynamics in live cells without the need for immunostaining, cell fixation, or recombinant protein overexpression, which can alter normal cellular physiology and introduce artifacts. The clonal cell line was established through single-cell sorting using a Hana Single Cell Sorter Instrument, with subsequent expansion and validation of clones demonstrating uniform and bright β-tubulin fluorescence [2].
The overall experimental workflow for screening tubulin polymerization inhibitors using this platform encompasses cell line preparation, compound treatment, high-content imaging, and computational analysis, as illustrated below:
To validate the screening platform, researchers treated the CRISPR-edited cells with established tubulin polymerization inhibitors and characterized the resulting phenotypic changes. Colchicine (binds to the colchicine site on β-tubulin) and vincristine (binds to the vinca alkaloid site) were used as positive control compounds to establish the assay window and define the characteristic cellular phenotypes associated with tubulin depolymerization [2]. Treatment with these reference compounds induced measurable changes in microtubule network integrity and cellular morphology that could be robustly quantified using high-content imaging analysis.
Table 1: Reference Compounds for Assay Validation
| Compound | Mechanism of Action | Final Concentration | Cellular Phenotype |
|---|---|---|---|
| Colchicine | Binds to colchicine site on β-tubulin, inhibits polymerization | 1 µM | Microtubule network disruption, cell rounding |
| Vincristine | Binds to vinca alkaloid site, inhibits polymerization | 1 µM | Mitotic arrest, microtubule disassembly |
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Image analysis was performed using Harmony Software 4.8 (Perkin Elmer) with a customized analysis pipeline [2]:
The analysis measures pixel homogeneity, which quantitatively reflects the integrity and organization of the microtubule network. Disruption of tubulin polymerization significantly decreases cytoplasmic homogeneity values, providing a robust, quantifiable metric for compound effects.
Screening of a 429-compound kinase inhibitor library identified three promising tubulin polymerization inhibitors: ON-01910, HMN-214, and KX2-391 (also known as this compound) [2]. The following table summarizes the quantitative screening data for these hits:
Table 2: Tubulin Polymerization Inhibitors Identified Through CRISPR Cell Line Screening
| Compound | Reported Primary Target | Tubulin Polymerization Inhibition | Cellular Phenotype | Live Cell Tracking Confirmation |
|---|---|---|---|---|
| KX2-391 (this compound) | Src kinase, tubulin | Positive | Microtubule network disruption, cell rounding | Rapid tubulin depolymerization |
| ON-01910 | PLK1, tubulin | Positive | Microtubule disassembly, mitotic arrest | Concentration-dependent depolymerization |
| HMN-214 | Unknown | Positive | Altered microtubule architecture | Time-dependent depolymerization |
To confirm the direct mechanism of action, molecular docking studies were performed using the x-ray diffraction crystallography structure of β-tubulin (Protein Data Bank code: 4O2B). Blind molecular docking was conducted with CB-Dock version 2, utilizing AutoDock Vina for binding pose prediction [2]. These computational studies confirmed that this compound interacts with the colchicine binding site of β-tubulin, providing structural insights into its mechanism of tubulin polymerization inhibition.
The mechanism of action of this compound and its relationship to Src kinase inhibition and tubulin polymerization effects can be visualized as follows:
The CRISPR-edited cell line with endogenously tagged β-tubulin and histone H1 provides a robust, physiologically relevant platform for identifying novel tubulin polymerization inhibitors. This system offers several advantages over traditional approaches:
The identification of this compound through this screening approach demonstrates its clinical relevance, particularly for CNS malignancies where blood-brain barrier penetration is essential. The dual inhibition of both Src kinase and tubulin polymerization by this compound represents a promising therapeutic strategy, as demonstrated by its activity in orthotopic GL261 glioma models in immunocompetent mice [1].
The combination of CRISPR-based cell engineering with high-content imaging creates a powerful platform for tubulin-targeted drug discovery. The identification and characterization of this compound as a tubulin polymerization inhibitor highlights the utility of this approach for identifying novel therapeutic agents with complex mechanisms of action. Future applications of this technology could include:
This protocol provides researchers with a comprehensive framework for implementing this cutting-edge screening approach, contributing to the ongoing development of improved cancer therapeutics targeting microtubule dynamics.
This note provides a detailed methodology for using high-content imaging (HCI) to identify and characterize the effects of small molecule inhibitors, such as KX2-391, on tubulin polymerization dynamics in a live-cell context [1].
The core of this approach involves using a CRISPR-edited cell line to endogenously tag tubulin with a fluorescent protein, enabling the visualization of tubulin dynamics without the need for fixation, immunostaining, or recombinant protein overexpression [1].
The diagram below outlines the key stages of this experimental process:
Protocol 1: Cell Line Development and Preparation [1]
Protocol 2: Compound Screening via High-Content Imaging (HCI) [1]
Protocol 3: Image and Data Analysis [1]
Protocol 4: Validation via Time-Lapse Microscopy and Docking [1]
The table below summarizes key compounds identified through the HCI screening approach that inhibit tubulin polymerization.
| Compound Name | Primary Known Target | Experimental Concentration | Observed Phenotype (via HCI) | Proposed Tubulin Binding Site |
|---|---|---|---|---|
| KX2-391 | Src Kinase | 1 µM | Decreased cytoplasmic homogeneity, tubulin depolymerization | Colchicine site [1] |
| ON-01910 | N/A (Clinical agent) | 1 µM | Decreased cytoplasmic homogeneity, tubulin depolymerization | Colchicine site [1] |
| HMN-214 | N/A (Experimental compound) | 1 µM | Decreased cytoplasmic homogeneity, tubulin depolymerization | Colchicine site [1] |
| Colchicine (Control) | Tubulin | Varies | Decreased cytoplasmic homogeneity, tubulin depolymerization | Colchicine site [1] |
For researchers needing alternative methods to visualize microtubules in live cells, the following tools are available:
It is important to note that KX2-361 was not identified in the current literature. The closely related compound KX2-391 is characterized as a Src kinase inhibitor that also inhibits tubulin polymerization, with proposed binding at the colchicine site [1].
When setting up the HCI assay, the key quantitative readout is the reduction in cytoplasmic pixel homogeneity following compound treatment, which is a quantifiable metric for tubulin depolymerization [1]. The CRISPR-edited cell line with endogenously tagged tubulin is crucial as it avoids artifacts associated with protein overexpression and allows for the study of native microtubule dynamics [1].
The table below summarizes the core characteristics of this compound for your research reference.
| Property | Description |
|---|---|
| IUPAC Name | Provided in SMILES/InChI notation [1] |
| Molecular Weight | 405.19 g/mol [1] |
| Mechanism of Action | Dual Src kinase and tubulin polymerization inhibitor [2] [1] |
| Key Feature | Orally bioavailable and demonstrates brain tissue exposure [2] [1] |
| Primary Research Application | Preclinical investigation of anti-glioma efficacy [2] |
For biologically relevant results, it is crucial to use glioma cell cultures that retain the characteristics of the original tumors. The neurosphere assay in serum-free conditions is a validated method for enriching glioma cells with a stem-like phenotype [3].
Detailed Protocol: Neurosphere Culture for Glioma Stem Cell (GSC) Enrichment [3]
Alternative Protocol: Adherent Culture on Coated Plates For some glioma samples that do not form neurospheres, an adherent culture system can be used.
The workflow below summarizes the process of establishing and using these cultures for drug testing.
The dual mechanism of action of this compound allows for the investigation of its effects through multiple assay types.
1. Src Kinase Pathway Inhibition
2. Tubulin Binding and Cytoskeletal Disruption
3. Functional Phenotypic Assays The table below outlines key assays to measure the functional impact of this compound.
| Assay Type | Protocol Summary | Key Readout for this compound |
|---|---|---|
| Proliferation/Viability | Seed glioma cells/spheres and treat with a dose range of this compound. Use assays like CellTiter-Glo or trypan blue exclusion over 72-96 hours. | IC50 values; reduction in cell viability and sphere growth [2]. |
| Cell Invasion | Use a 3D organotypic brain slice culture model. Implant pre-formed GFP/DsRed-labeled glioma spheroids into adult mouse brain slices. Treat slices with this compound and image invasion after 72-96 hours [7]. | Quantified reduction in cumulative sprout length of invading cells compared to control [7]. |
This compound represents a promising therapeutic candidate for glioblastoma due to its dual mechanism and ability to penetrate the CNS. By employing the detailed cell culture protocols and assay methodologies outlined in this document, researchers can effectively evaluate the efficacy and mechanism of action of this compound in physiologically relevant in vitro models, thereby strengthening the preclinical rationale for its development.
Q1: What is the primary challenge in delivering drugs to the brain? The primary challenge is the Blood-Brain Barrier (BBB), a highly selective semi-permeable border that prevents most substances in the blood from entering the central nervous system (CNS) [1] [2]. It blocks over 98% of small-molecule drugs and nearly all large-molecule biologics [3] [4] [5].
Q2: What are the key cellular components of the BBB? The BBB is not a single entity but a complex neurovascular unit (NVU). Its core functional components are:
Q3: By what mechanisms can therapeutics cross the BBB? The BBB is dynamic, and drugs can potentially cross it via several pathways, summarized in the table below [1] [5].
| Mechanism | Description | Suitable For |
|---|---|---|
| Passive Diffusion | Movement of small, lipophilic molecules down a concentration gradient without energy. | Small molecules (<500 Da, LogP>2, limited hydrogen bonds) [5]. |
| Carrier-Mediated Transcytosis (CMT) | Uses specific transport proteins (e.g., for glucose, amino acids) to shuttle substances. | Nutrients and drugs structurally similar to endogenous substrates [5]. |
| Receptor-Mediated Transcytosis (RMT) | Relies on vesicular transport triggered by ligand binding to specific receptors (e.g., Transferrin Receptor, Insulin Receptor). | Large molecules, biologics, antibodies; a leading approach for targeted delivery [4]. |
| Adsorptive-Mediated Transcytosis (AMT) | Initiated by electrostatic interactions between a positively charged substance and the negatively charged cell membrane. | Cationic proteins and cell-penetrating peptides [5]. |
| Efflux Pumps | Active transport (e.g., by P-glycoprotein) that expels substances from the endothelial cells back into the blood. | A major barrier and cause of drug resistance that must be overcome [1] [5]. |
For complex molecules that cannot passively diffuse, advanced engineering strategies are required. The workflow for developing such a strategy can be conceptualized as follows:
Diagram 1: A generalized workflow for developing a brain-targeted drug delivery strategy.
Q4: What are some key advanced delivery strategies?
The search results indicate that This compound is a novel, orally bioavailable small molecule with reported activity against glioblastoma in a murine model [6]. A key characteristic noted is that it "readily crosses the BBB in mice." This suggests that its inherent chemical structure is already BBB-permeable.
Therefore, the "optimization" focus might shift from basic penetration to other aspects. I suggest the following investigative steps:
The table below summarizes the basic chemical properties of KX2-361 as provided by suppliers.
| Property | Specification |
|---|---|
| Molecular Weight | 405.46 g/mol [1] [2] |
| CAS Number | 897016-26-1 [1] [3] [2] |
| Molecular Formula | C₂₄H₂₄FN₃O₂ [1] [3] [2] |
| Purity | >98% (by HPLC) [3] |
| Appearance | White to off-white solid [1] |
For the solid (powder) form, suppliers recommend the following storage conditions to maintain stability:
| Form | Storage Condition | Note |
|---|---|---|
| Solid | 4°C, protected from light [1] [2] | - |
| Solid | -20°C [3] | Shipping with ice packs recommended [3] |
Since explicit data on solution stability is limited, you should establish stability profiles for your specific experimental conditions. Here is a recommended workflow and key parameters to monitor.
For stock solutions in DMSO, the supplier-recommended storage conditions are:
To determine the stability of your specific solution, monitor these parameters over time:
What is the specific mechanism of action of this compound? this compound is a dual-targeting inhibitor. It acts as a Src-kinase inhibitor and also inhibits tubulin polymerization, which disrupts microtubule formation during cell division [1] [4]. This dual mechanism provides anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells like glioblastoma (GBM) [1].
Does this compound have good blood-brain barrier penetration? Yes, preclinical studies in mice indicate that this compound shows good oral bioavailability and readily crosses the blood-brain barrier [1] [4]. This property makes it a candidate for investigating treatments for brain tumors.
The supplier data for this compound is limited. Where can I find more information? this compound is structurally related to another compound called Tirbanibulin (KX2-391) [5] [6]. Since Tirbanibulin is more widely studied and has clinical applications, its published stability data and handling protocols can often serve as a useful, though not identical, reference for working with this compound.
KX2-361 is a dual Src kinase and tubulin polymerization inhibitor. It shows anti-tumor activity and can induce apoptosis in cancer cell lines such as Glioblastoma (GBM) [1].
The following diagram illustrates its dual mechanism of action and the subsequent cellular effects.
The experimental workflow below is adapted from a published study that used high-content imaging (HCI) to identify tubulin polymerization inhibitors, providing a robust methodology for assessing this compound's effects [2].
Detailed Protocol Steps [2]:
The table below summarizes quantitative data from in vitro studies on this compound [1].
| Assay Type | Cell Line / System | Key Findings / Outcome | Concentration / IC₅₀ |
|---|---|---|---|
| Src Inhibition | GL261 cells | Reduced autophosphorylation of Src | 0 - 200 nM (24-72 h) |
| Cell Cycle Analysis | U87 cells | Induced cell cycle arrest at G2/M phase | 0 - 270 nM (complete arrest at 270 nM) |
| Apoptosis Induction | U87, GL261, T98G | Induced apoptosis | 0 - 800 nM |
| Tubulin Polymerization | In vitro tubulin | Inhibited assembly of tubulin polymers | 5 µM |
Q1: What are the recommended positive controls for a tubulin polymerization assay with this compound? The study identifying this compound as a tubulin inhibitor used colchicine and vincristine as positive controls [2]. These are well-established microtubule-targeting agents.
Q2: My cytotoxicity results are inconsistent. What critical steps should I check?
Q3: Besides tubulin polymerization, what other mechanisms could explain this compound's cytotoxic effects? While this compound is a known tubulin and Src inhibitor, research on its analog (KX2-391) shows that structural modifications can shift kinase specificity. The cytotoxic effect in your experiment might not be solely due to Src/tubulin inhibition. It could involve downregulation of other kinase signals, such as members of the BRK, FLT, and JAK families, or suppression of pathways like ERK1/2 and AMPKα1 [3]. Consider a broader kinase profiling assay if results cannot be explained by the primary mechanisms.
KX2-361 is a small molecule recognized for its dual mechanism of action, inhibiting both Src kinase and tubulin polymerization [1] [2] [3]. The table below summarizes key experimental data from preclinical studies.
| Aspect | Experimental Findings |
|---|---|
| Primary Mechanisms | Dual Src-kinase and tubulin polymerization inhibitor [1] [2] [3]. |
| Cellular Effects | Induces G2/M cell cycle arrest and promotes apoptosis in glioma cell lines (U87, GL261, T98G) [2]. |
| In Vivo Efficacy | Shows significant brain penetration in mice. Delays progression of orthotopic GL261 brain tumors and produces long-term survival in a syngeneic mouse model [1] [2]. |
| Key Quantitative Data | • IC50 for Src inhibition: Reduced Src autophosphorylation in GL261 cells at concentrations of 0-200 nM [2]. • Tubulin disruption: Inhibited in vitro tubulin assembly at 5 µM [2]. • Brain Exposure (Cmax): 4025 ± 319 ng/g in mice 15 minutes after a 20 mg/kg oral dose [2]. |
Resistance to this compound will likely involve mechanisms common to both microtubule-targeting agents and kinase inhibitors. The diagram below outlines the key pathways and potential resistance nodes to investigate.
The resistance mechanisms can be broadly categorized as follows:
Drug Efflux and Reduced Intracellular Concentration
Target Alteration
Activation of Compensatory Pathways
To empirically determine the resistance mechanisms in your specific model, consider the following experimental approaches.
Q1: How do we generate a this compound resistant cell line?
Q2: What are the key experiments to identify the mechanism?
The following tables summarize key quantitative data from peer-reviewed preclinical studies on KX2-361.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Cell Line / System | Key Findings | Concentration / Duration | Citation |
|---|---|---|---|---|
| Src Inhibition | GL261 murine glioblastoma | Reduced autophosphorylation of Src | 0-200 nM, 24-72 hours | [1] [2] |
| Cell Cycle Arrest | U87 human glioma | Promoted arrest at G2/M phase; near-complete arrest at higher concentration | 0-270 nM; dose-dependent | [1] |
| Apoptosis Induction | U87, GL261, T98G (TMZ-resistant) | Induced programmed cell death | 0-800 nM | [1] |
| Tubulin Polymerization | Purified tubulin (in vitro) | Inhibited assembly of tubulin polymers | 5 µM | [1] |
Table 2: In Vivo Pharmacokinetic & Efficacy Data (Mouse Models)
| Parameter | Model / Finding | Details | Citation |
|---|---|---|---|
| Oral Bioavailability & Brain Penetration | C57BL/6 mice | Dose: 20 mg/kg (oral). Brain Cmax: 4025 ± 319 ng/g at 15 min. Exposure (AUC): 5044 ± 355 h·ng/g. Approx. 75% brain penetration from plasma. | [1] [3] [2] |
| Anti-tumor Efficacy | Orthotopic GL261 glioblastoma model | Delayed tumor progression; produced long-term survival. Efficacy depended on an intact adaptive immune system. | [1] [2] [4] |
Here are the methodologies cited in the key research publications for your experimental replication.
1. Protocol: Assessing Src Inhibition in GL261 Cells This method is used to confirm the compound's mechanism of action.
2. Protocol: Analyzing Cell Cycle Arrest via Flow Cytometry This protocol evaluates the compound's effect on cell division.
3. Protocol: In Vivo Efficacy in an Orthotopic Glioblastoma Model This describes the key study demonstrating therapeutic potential.
The diagrams below illustrate the dual mechanism of this compound and a logical workflow for conducting related experiments.
Q1: What is the significance of this compound's dual mechanism of action? A1: By simultaneously inhibiting Src kinase (involved in signaling pathways for proliferation and survival) and tubulin polymerization (essential for cell division), this compound attacks cancer cells through two distinct pathways. This can lead to more potent anti-tumor effects and may help overcome resistance that can develop against single-mechanism drugs [1] [5] [2].
Q2: My glioma cell line is resistant to Temozolomide (TMZ). Will this compound still be effective? A2: Preclinical data suggests yes. This compound has shown potent activity against the T98G glioblastoma cell line, which is known to be resistant to Temozolomide, the standard chemotherapy for glioma. This indicates its mechanism of action is independent of the pathways that confer TMZ resistance [1] [3].
Q3: Why is the oral bioavailability and brain penetration of this compound so important? A3: A major challenge in treating brain tumors like glioblastoma is the Blood-Brain Barrier (BBB), which blocks many potent drugs from entering the brain. This compound's good oral bioavailability and high brain penetration (approximately 75% from plasma) mean it can reach therapeutic concentrations in the brain tissue after oral dosing, which is a significant advantage for a neuro-oncology drug candidate [1] [2] [4].
Q4: The in vivo data suggests the immune system is involved. How? A4: This is a critical finding. Studies showed that this compound provided long-term survival in immunocompetent mice with glioblastoma, but this effect was not seen in mice lacking an adaptive immune system. The therapy induced tumor necrosis and immune cell infiltration, suggesting it works in concert with the host's immune system to achieve a durable anti-tumor response [2] [4].
Problem: Lack of expected effect in vitro.
Problem: Inconsistent in vivo results.
The table below summarizes the core quantitative data and key characteristics of this compound for a quick overview.
| Property | Description / Value |
|---|---|
| Primary Mechanism of Action | Dual inhibitor of Src kinase and tubulin polymerization [1] [2]. |
| BBB Penetration | Demonstrates good oral bioavailability and readily crosses the BBB in mice [1] [3]. |
| Molecular Weight | 405.19 g/mol [2]. |
| Hydrogen Bond Donors | 1 [2]. |
| Hydrogen Bond Acceptors | 5 [2]. |
| Topological Polar Surface Area (TPSA) | 54.46 Ų [2]. |
| XLogP | 3.82 [2]. |
| Lipinski's Rule of Five | Zero rules broken [2]. |
| Key In Vivo Finding | Activity against orthotopic GL261 gliomas in syngeneic C57BL/6 mice; promotes long-term survival by working with the host immune system [1] [3]. |
For evaluating the efficacy and BBB penetration of this compound in a glioblastoma model, you can adapt the following core experimental workflow. The diagram below outlines the key stages.
Key Experimental Details:
Q1: The in vivo efficacy of this compound in our glioblastoma model is not as strong as reported. What could be the reason?
Q2: How can I confirm that this compound is successfully crossing the blood-brain barrier in our experiment?
Q3: What are the critical physicochemical properties of this compound that contribute to its BBB penetration? As shown in the data table, this compound has a low molecular weight (405.19 g/mol), a moderate TPSA (54.46 Ų), and does not violate Lipinski's Rule of Five. These properties are generally favorable for passive diffusion across the BBB [2].
Q4: Are there any known stability or solubility issues with this compound I should be aware of when designing experiments?
The following diagram illustrates the dual mechanism of action of this compound at the cellular level.
Q1: What are the expected cellular phenotypes for KX2-361, and how can I confirm its dual mechanism of action?
A confirmed cellular phenotype is a strong indicator that your assay is functioning correctly. The table below summarizes the key expected effects of this compound based on published studies:
| Assay Type | Observed Effect | Reported Concentrations | Cell Lines Demonstrated | Primary Citation |
|---|---|---|---|---|
| Cell Cycle Analysis | G2/M phase arrest | ~270 nM (virtual complete arrest) | U87 (Glioblastoma) | [1] |
| Apoptosis Assay | Induction of apoptosis | 0 - 800 nM | U87, GL261, T98G (Glioblastoma) | [1] |
| Src Kinase Inhibition | Reduced Src autophosphorylation | 0 - 200 nM, 24-72 h | GL261 (Murine Glioblastoma) | [2] [1] |
| Tubulin Polymerization | Inhibition of polymer assembly in vitro | 5 µM | Purified tubulin | [1] |
The following diagram illustrates the dual mechanism of action of this compound and the consequent cellular events that lead to the observed phenotypes:
Troubleshooting Tip: If you are not observing these expected phenotypes, first verify the potency and solubility of your compound stock. Furthermore, consider that the sensitivity to this compound can vary between cell lines.
Q2: How should I prepare and handle this compound solutions to ensure stability and activity?
Proper compound handling is critical for experimental reproducibility. Key parameters are summarized below:
| Parameter | Recommended Protocol / Characteristic | Notes |
|---|---|---|
| Solubility | 10.71 mg/mL (26.41 mM) in DMSO | Requires ultrasonic warming to 60°C [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | Aliquot to avoid repeated freeze-thaw cycles [1] |
| Working Solution | Prepare fresh from stock; DMSO concentration in cell culture should typically be ≤0.1% | Hygroscopic DMSO can impact solubility; use newly opened vials [1] |
Q3: My results are inconsistent with the known dual mechanism of this compound. What could be wrong?
Recent research indicates that the chemical scaffold of this compound is crucial for its specific dual activity. A study probing the structure-activity relationship (SAR) found that simple modifications to its structure can lead to a complete loss of the expected Src and tubulin inhibition, while the compound retains cytotoxicity through entirely different kinase targets (e.g., ERK1/2) [3].
Troubleshooting Steps:
Q4: What are the key in vivo pharmacokinetic properties of this compound, particularly for CNS research?
This compound was designed to cross the blood-brain barrier (BBB), which is a major advantage for studying brain cancers like glioblastoma [2].
For researchers aiming to confirm the dual mechanism of a new compound based on the KX2-391/361 scaffold, the following workflow is recommended to deconvolute its effects and avoid misinterpretation:
The quantitative data from key studies is summarized in the table below for easy comparison. The term "toxicity" in these studies primarily relates to general cell viability rather than specific neuronal damage.
| Study Model | Key Finding on Toxicity/Viability | Key Finding on Efficacy/Activity | Citation |
|---|---|---|---|
| Mouse ESC-derived motor neurons | No significant reduction in cell viability was reported. | Inhibited BoNT/A holotoxin in pre- and post-intoxication models. [1] | |
| PC12 cells (Neuronal model) | Cell viability assessed via MTT assay; results support testing concentration viability. | Inhibited BoNT/A enzymatic component (LC) in transfected cells. [1] | |
| In vivo mouse model (Glioblastoma) | Showed therapeutic efficacy without discussion of specific neurotoxic side effects. | Oral administration provided long-term survival in a glioblastoma model. [2] [3] |
You can adapt these detailed methodologies from the literature to assess KX2-361 in your own neuronal models.
Cell Viability Assay in PC12 Cells
Cell Viability Assay in Mouse ESC-Derived Motor Neurons
Efficacy Testing in Botulinum Neurotoxin (BoNT/A) Intoxication Models
The following workflow diagram outlines the key steps for conducting these neuronal assessments:
Understanding the compound's mechanism can help troubleshoot experimental issues and interpret results.
The diagram below illustrates the dual mechanisms of this compound and its functional consequences in cells:
Q1: What is a safe concentration range for testing this compound in neuronal cell cultures?
Q2: Has this compound shown efficacy in post-intoxication models, and what are the implications?
Q3: What is the evidence that this compound can act within the central nervous system (CNS)?
Available evidence suggests this compound is not neurotoxic and may protect neurons against botulinum neurotoxin. Its dual mechanism and strong BBB penetration make it a compelling candidate for CNS-targeted research.
The table below summarizes the core characteristics of this compound as established in key studies.
| Characteristic | Description and Quantitative Data |
|---|---|
| Primary Mechanisms of Action | Dual inhibitor of Src kinase and tubulin polymerization [1] [2]. |
| Key Pharmacological Property | Orally bioavailable and readily crosses the blood-brain barrier (BBB) in mice [1] [2] [3]. |
| Established In Vivo Model & Efficacy | Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice. Provided long-term survival [1] [2]. |
| Critical Finding for Therapy | Long-term survival not observed in mice lacking an adaptive immune system, indicating host immune system is required for full therapeutic effect [1] [2]. |
| Recent Finding (2024) | Inhibits Botulinum Neurotoxin A (BoNT/A) mediated SNAP-25 cleavage in pre- and post-intoxication models in cells [3]. |
Q1: What is the core dual mechanism of action of this compound?
A1: this compound simultaneously targets two critical pathways:
This dual inhibition is believed to contribute to its efficacy and ability to overcome redundant signaling pathways.
Q2: My in vivo results are inconsistent. What is a critical factor for achieving long-term survival with this compound?
A2: A pivotal finding is that this compound's efficacy is immunologically mediated. In an orthotopic glioblastoma model, long-term survival was not achieved in immunodeficient mice [1] [2]. This indicates that this compound works in concert with the host's adaptive immune system to control tumor growth.
Q3: Are there any established protocols for testing this compound in cellular models?
A3: While full protocols are detailed in the primary literature, the methodologies from recent publications can be summarized as follows:
The following diagram illustrates the dual mechanism of this compound and its critical interaction with the immune system, which is essential for its in vivo efficacy.
The finding that this compound's efficacy is tied to the adaptive immune system opens specific avenues for combination therapy optimization:
The established protocol for treating orthotopic GL261 gliomas in syngeneic C57BL/6 mice uses oral administration of KX2-361. The table below summarizes the key parameters [1] [2]:
| Parameter | Specification |
|---|---|
| Dosage | 20 mg/kg [1] |
| Route of Administration | Oral [1] |
| Dosing Frequency | Daily [1] |
| Formulation Note | Readily crosses the Blood-Brain Barrier (BBB) [1] |
This dosing regimen has demonstrated significant therapeutic success in preclinical studies:
Research provides quantitative data on the brain penetration of this compound when dosed orally to mice at 20 mg/kg [3]. The values below are representative; you should confirm the specific methodology from the original source.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
|---|---|
| Maximum Brain Concentration (Cmax) | 4025 ± 319 ng/g |
| Time to Cmax (Tmax) | 15 minutes |
| Area Under the Curve (AUC last) | 5044 ± 355 h·ng/g |
A patent source describes a general method for creating an oral formulation for the active compound, which can be adapted [4]. The workflow below outlines the key steps involved in the preparation of a solid oral formulation, such as a tablet:
This process uses pharmaceutically acceptable excipients like hydroxypropyl cyclodextrin as a solubilizing agent, and common tableting components such as microcrystalline cellulose, starch, and magnesium stearate as fillers, disintegrants, and lubricants [4].
The table below summarizes the core experimental parameters for identifying KX2-391 (the research form of KX2-361) as a tubulin polymerization inhibitor, based on a high-content imaging screening assay [1].
| Parameter | Specification | Details / Purpose |
|---|---|---|
| Cell Line | CRISPR-edited HeLa cells | Endogenous β-tubulin tagged with mClover3 fluorescent protein; Histone H1 tagged with mTagBFP2 [1]. |
| Compound Concentration | 1 µM (screening), 1 nM - 4 µM (dose-response) | Used for initial screening and time-lapse validation [1]. |
| Treatment Duration | 24 hours (endpoint), 30 min+ (live-cell) | For initial phenotypic assessment and real-time depolymerization observation [1]. |
| Key Readout Method | High-Content Imaging (HCI) | Confocal imaging using Operetta CLS system; 40X water immersion objective [1]. |
| Primary Analysis Metric | Cytoplasmic Texture Homogeneity | Haralick texture analysis of β-tubulin-mClover3 channel via Harmony software; decrease indicates depolymerization [1]. |
| Molecular Docking | Blind docking with β-tubulin (PDB: 4O2B) | Used CB-Dock2 & AutoDock Vina; confirmed binding to colchicine site [1]. |
This protocol is adapted from the screening study that identified KX2-391 [1].
This compound is a dual-mechanism inhibitor, targeting both tubulin polymerization and Src kinase signaling. The following diagram illustrates this dual pathway and its cellular consequences, particularly the interplay with the immune system that was observed in vivo.
Q1: What is the evidence that this compound directly inhibits tubulin polymerization and is not just a Src kinase inhibitor? The evidence is multi-faceted. The high-content imaging assay directly visualizes the loss of microtubule structure in live cells, a phenotype consistent with known tubulin polymerization inhibitors like colchicine [1]. Furthermore, molecular docking studies predict that this compound binds strongly to the colchicine binding site on β-tubulin, providing a structural basis for its direct action [1]. Its chemical family is explicitly described as having "Src-kinase and tubulin polymerization inhibitory activity" [2].
Q2: Why is the blood-brain barrier (BBB) penetration of this compound significant for its therapeutic potential? A major challenge in treating brain tumors like glioblastoma (GBM) is that most drugs cannot cross the BBB in effective concentrations. This compound has been shown to be orally bioavailable and readily cross the BBB in mice, allowing it to reach therapeutic levels in the brain. This property was crucial for its demonstrated efficacy in providing long-term survival in an orthotopic murine model of glioblastoma [2].
Q3: My high-content imaging shows a decrease in tubulin signal homogeneity after this compound treatment. What are the next steps to confirm the mechanism? A decrease in homogeneity is a strong positive indicator. To further confirm:
Q4: Are there any critical in vivo findings that should guide my experimental design? Yes. A key finding is that the long-term survival benefit of this compound in a syngeneic glioblastoma model was not observed in mice lacking an adaptive immune system. This indicates that the compound works in concert with the host's immune system to control tumor growth. This suggests that your research could explore combining this compound with immunotherapies or including immune-competent models in your experimental design [2].
Here are answers to some frequently asked questions that directly address the challenges you might face.
Q1: I cannot find a published crystal structure of KX2-361 bound to tubulin. How can I validate my docking results? A1: You are correct that a public co-crystal structure is not available. However, you can use a multi-faceted validation strategy:
Q2: What are the key metrics for evaluating the physical plausibility of my docking poses? A2: Beyond a low RMSD (Root-Mean-Square Deviation), it is crucial to check for physical and chemical realism. The PoseBusters toolkit is widely used for this and checks the following criteria [4]:
Q3: My docking program suggests high binding affinity, but how do I know if the predicted interactions are biologically relevant? A3: This is a critical step in validation. After obtaining a pose, you must analyze the protein-ligand interactions.
To contextualize your results, the table below summarizes performance benchmarks for various docking methods from a recent comprehensive study. This can help you set realistic expectations for your chosen tool.
| Method Type | Example Tools | Pose Accuracy (RMSD ≤ 2Å) | Physical Validity (PB-Valid) | Key Characteristics |
|---|---|---|---|---|
| Traditional | Glide SP, AutoDock Vina | Moderate to High | Very High (e.g., >94%) | Excellent at producing chemically sound structures; good for known pockets [4]. |
| Generative Diffusion | SurfDock, DiffDock | Very High (e.g., >75%) | Moderate | Top-tier pose prediction; may generate some physically implausible bonds or angles [6] [4]. |
| Regression-based | EquiBind, QuickBind | Lower | Lower | Fast but often struggles with physical plausibility and steric clashes [6] [4]. |
| Hybrid | Interformer | High | High | Combines AI scoring with traditional search, offering a good balance of accuracy and validity [4]. |
Here is a detailed workflow you can adapt to validate your this compound docking experiments, synthesized from the best practices found in the literature.
Step-by-Step Explanation:
System Preparation
Docking Execution
Multi-Step Validation
| Feature | KX2-361 (Investigational) | Temozolomide (Standard of Care) |
|---|---|---|
| Drug Type | Novel, orally bioavailable small molecule [1] | Orally administered alkylating agent [2] [3] |
| Primary Mechanism of Action | Dual Src kinase and tubulin polymerization inhibitor [1] | DNA alkylating agent, primarily methylating guanine at the O6 position [3] |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB in murine models [1] | Effectively crosses the BBB [2] |
| Key Preclinical Efficacy | Provided long-term survival in a syngeneic murine model; efficacy was immune system-dependent [1] | Improves overall survival in patients; forms the backbone of the Stupp protocol [2] |
| Resistance Mechanisms | Information not available in search results | MGMT DNA repair protein expression, mismatch repair (MMR) deficiencies, base excision repair (BER), and others [2] [3] |
| Clinical Status | Preclinical research stage [1] | FDA-approved; first-line therapy for GBM [2] |
Understanding their distinct mechanisms helps clarify their different places in therapy and research.
This compound simultaneously inhibits two key cellular processes:
This dual action represents a novel approach aimed at overcoming the limitations of single-target therapies. The following diagram illustrates how this compound simultaneously targets both the tubulin network in the cytosol and Src kinase signaling.
TMZ is a prodrug that is converted at physiological pH to its active compound, MTIC [3]. The methyldiazonium ion from MTIC then transfers a methyl group to DNA, with the O6-methylguanine (O6MeG) lesion being the most critical for its cytotoxic effect [3]. During DNA replication, O6MeG mispairs with thymine. This mismatch is recognized by the Mismatch Repair (MMR) system. However, the system is unable to correct the error correctly, leading to repeated, futile repair cycles that ultimately trigger apoptosis (programmed cell death) [3]. The diagram below outlines this key process.
The evidence supporting each drug comes from different stages of research, as detailed below.
The primary data for this compound comes from a 2018 study published in the Journal of Neuro-Oncology [1].
As the established standard, TMZ data is extensive.
The profiles of this compound and TMZ suggest they are not direct competitors but represent different strategic approaches:
| Feature | KX2-361 | Colchicine (and its derivatives) |
|---|---|---|
| Primary Mechanism | Dual inhibitor of tubulin polymerization and Src kinase [1] [2]. | Classic inhibitor of tubulin polymerization by binding to the colchicine site [3] [4]. |
| Binding Site | Binds directly to tubulin, site not fully specified in searched results [2]. | Colchicine Binding Site (interface of α/β-tubulin heterodimer) [3] [4]. |
| Key Biological Effects | - Disrupts microtubule architecture [2]
The experimental data for these compounds comes from established biochemical and cellular assays. Here are the key methodologies used in the studies to generate the data summarized above.
The following diagram illustrates the experimental workflow for this assay:
The table below lists several Src inhibitors, their primary targets, and key characteristics based on preclinical research.
| Inhibitor Name | Primary Target(s) | Key Characteristics / Stage of Development | Key Differentiator of KX2-361 |
|---|
| This compound | Src, Tubulin [1] [2] [3] | - Dual-mechanism of action [1]
This compound is a novel, orally available small molecule identified as a dual inhibitor of Src kinase and tubulin polymerization [1] [2] [3].
Key quantitative data from a syngeneic, orthotopic glioblastoma mouse model (GL261 cells implanted in C57BL/6 mice) is summarized below [2] [3]:
| Experiment | Method/Protocol | Key Findings |
|---|
| In Vivo Efficacy & Survival | - Mice with orthotopic GL261 gliomas treated with oral this compound [3].
The following diagram illustrates the experimental workflow used to establish this compound's dual mechanism and in vivo efficacy in the referenced glioblastoma studies.
Src is a non-receptor tyrosine kinase that regulates key cellular processes like proliferation, survival, and migration. Its aberrant activity is implicated in cancer progression and metastasis [6].
The diagram below outlines the position of Src in oncogenic signaling and the points of inhibition for different inhibitor types.
For researchers, the profile of this compound presents several noteworthy aspects:
| Feature | This compound | Vincristine |
|---|---|---|
| Primary Mechanism | Dual inhibitor of Tubulin Polymerization and Src kinase [1] | Inhibitor of Tubulin Polymerization [2] [3] |
| Binding Site on Tubulin | Binds to the Colchicine site [4] | Binds to the Vinca alkaloid site [4] |
| Key Pharmacological Advantage | Orally bioavailable and readily crosses the Blood-Brain Barrier (BBB) [1] | Does not reliably cross the BBB; must be administered intravenously [2] [3] |
| Reported Experimental Models | Syngeneic orthotopic GL261 murine glioblastoma model [1] | Widespread use in various cancers; data shown for acute lymphocytic leukemia (ALL), lymphoma, and neuroblastoma [2] |
| Therapeutic Evidence | Provides long-term survival in an immune-competent glioblastoma mouse model [1] | A standard component of combination chemotherapeutic regimens for multiple cancers [2] |
The following diagram illustrates the distinct pathways through which this compound and vincristine exert their effects.
The distinct profiles of these two inhibitors highlight different potential applications:
The table below summarizes the key in vivo finding on the immune-dependent efficacy of KX2-361, alongside its established dual mechanism of action.
| Aspect | Experimental Findings on this compound |
|---|---|
| Dual Mechanism of Action | Dual inhibitor of Src kinase autophosphorylation and tubulin polymerization [1] [2]. |
| Blood-Brain Barrier (BBB) Penetration | Designed for and demonstrates good oral bioavailability and efficient crossing of the BBB in mice [1] [3] [4]. |
| *In Vivo* Efficacy (Glioblastoma Model) | Provides long-term survival in a syngeneic orthotopic GL261 glioblastoma model in immune-competent C57BL/6 mice [1]. |
| Immune System Dependence | Long-term survival is not observed in mice lacking a functional adaptive immune system, indicating its action works in concert with the host immune system to control tumor growth [1]. |
The critical finding regarding immune-dependent efficacy stems from a well-established in vivo glioblastoma model. Here is a detailed breakdown of the cited methodology.
The diagram below illustrates the proposed mechanism by which this compound exerts its dual direct and immune-mediated anti-tumor effects.
The diagram shows that this compound's direct cytotoxic actions lead to tumor cell death, which in turn exposes the immune system to tumor antigens. This engagement of the adaptive immune system is essential for achieving complete, long-term remission [1].
The data indicates that this compound is not a simple cytotoxic agent. Its efficacy relies on a two-pronged approach: direct cytotoxicity and immune-mediated clearance. This has critical implications for its development:
The table below summarizes the key characteristics of Dasatinib and KX2-361 that influence their ability to cross the BBB.
| Feature | Dasatinib | This compound |
|---|---|---|
| Primary Targets | BCR-ABL, SRC family kinases [1] [2] | SRC kinase, Tubulin [3] |
| Molecular Weight | 506 g/mol [2] | Information not available in search results |
| Lipophilicity (LogP) | 2.8 (consensus) [2] | Information not available in search results |
| Efflux Pump Affinity | Substrate of P-glycoprotein (PGP) & Breast Cancer Resistance Protein (BCRP) [2] | Information not available in search results |
| BBB Penetration (Preclinical) | Limited; brain concentrations lower than plasma in mice [2] | Readily crosses the BBB in mice [3] |
| Key Evidence | Higher doses (140 mg/day) may improve CSF concentrations in humans [4] | Provides long-term survival in murine glioblastoma model [3] |
The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key studies for each compound.
The pharmacokinetic data primarily comes from a 2021 study that directly compared Dasatinib with another TKI, Ponatinib, in a non-tumor-bearing murine model [2].
The data for this compound comes from a 2018 study investigating its efficacy against glioblastoma [3].
The differential BBB penetration of these drugs directs their potential therapeutic applications.
The diagram below illustrates the core mechanistic differences between the two drugs, which underpins their therapeutic potential.
A significant limitation in providing a definitive comparison is the lack of a direct, head-to-head preclinical study between Dasatinib and this compound.
KX2-361 is a novel, orally bioavailable small molecule with a first-in-class dual mechanism of action, inhibiting both Src kinase signaling and tubulin polymerization [1] [2]. The tables below summarize the core aspects of its mechanism and the key evidence supporting it.
Table 1: Core Mechanism of Action of this compound
| Mechanism Component | Target Site | Biological Consequence |
|---|---|---|
| Src Kinase Inhibition | Peptide substrate binding site (non-ATP competitive) [3] [4] | Disruption of cancer cell proliferation, migration, and survival signals [3] [5]. |
| Tubulin Polymerization Inhibition | Colchicine-binding site on β-tubulin [3] [6] | Disruption of microtubule architecture, cell cycle arrest at G2/M phase, leading to apoptosis [1] [3]. |
Table 2: Key Experimental Evidence Validating the Dual Mechanism
| Experimental Method / Assay | Key Findings & Evidence |
|---|---|
| Biochemical & Cellular Assays | Demonstrated direct binding to tubulin and disruption of microtubule architecture in cultured glioma cells [1]. Reduced Src autophosphorylation in the GL261 murine glioblastoma cell line [1]. |
| CRISPR-Edited Live Cell Imaging | Used a HeLa cell line with endogenous fluorescent β-tubulin. Treatment with this compound caused rapid tubulin depolymerization, visualized via high-content imaging, confirming it as a direct tubulin polymerization inhibitor [6]. |
| Molecular Docking Studies | Computational modeling confirmed that this compound binds to the colchicine site on β-tubulin [6]. |
| In Vivo Efficacy (Orthotopic Glioma Model) | Provided long-term survival in a syngeneic orthotopic GL261 glioblastoma mouse model. Efficacy depended on an intact adaptive immune system, indicating it works with the host immune system [1]. |
For researchers looking to replicate or understand the validation studies, here are the methodologies for two key experiments.
1. High-Content Imaging for Tubulin Polymerization Inhibition [6]
2. In Vivo Anti-Tumor Efficacy Study [1]
This compound is a structural analog of KX2-391 (Tirbanibulin), which is also a dual Src/tubulin inhibitor [2] [7]. The table below compares these two related compounds.
Table 3: Comparison of this compound and its Analog KX2-391 (Tirbanibulin)
| Feature | This compound | KX2-391 (Tirbanibulin) |
|---|---|---|
| Primary Research/Use | Malignant Glioblastoma (preclinical) [1] [2] | Actinic Keratosis (FDA-approved topical treatment) [3] [4] |
| Key Differentiator | Designed for enhanced Blood-Brain Barrier (BBB) penetration [7] | Developed for topical application; low systemic exposure [3] |
| Development Stage | Preclinical (Phase 1 candidate) [2] | FDA-approved (Phase 3 completed) [2] [3] |
The following diagrams illustrate the dual mechanism of action and the key experimental workflow used for its validation.
This compound's dual mechanism leads to apoptosis and, in vivo, immune-mediated tumor control.
High-content imaging workflow to visualize and quantify tubulin polymerization inhibition.
The following table consolidates key information on various BoNT/A inhibitor classes for a clear overview.
| Inhibitor Class / Name | Reported Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Key Characteristics & Experimental Evidence |
|---|
| KX2-361 | Not fully quantified [1] | Putative direct binding to BoNT/A Light Chain (LC); inhibits SNAP-25 cleavage [1] | • Active in pre- & post-intoxication cellular models [1] • Designed for blood-brain barrier (BBB) penetration [1] [2] • Tested in mouse embryonic stem cell-derived motor neurons and PC12 cells [1] | | Slow-Binding Inhibitors (e.g., Compound 6) | Kᵢ* = 2.95 ± 1.97 µM [3] | Two-step, slow-binding inhibition of BoNT/A LC; non-covalent [3] | • Longer target residence time (t₁/₂ = 0.55 h) [3] • Potency measured via continuous FRET-based SNAPtide assay [3] | | Substrate-Based Peptides (e.g., R1 (R180L)) | IC₅₀ = 0.28 µM; Kᵢ = 0.22 µM [4] | High-affinity competitive inhibition; mimics SNAP-25 substrate [4] | • Full protection in mouse model against 4x LD₅₀ of BoNT/A [4] • Backbone derived from SNAP-25(80-197) with affinity-enhancing mutations [4] | | Natural Product-Based (NPP) | IC₅₀ = 4.74 ± 0.03 µM (in vitro) [5] | Mixed-type inhibition; binds near hydrophobic pocket of active site [5] | • Low cytotoxicity (>90% cell survival at 310 µM) [5] • Mechanism studied via enzyme kinetics, ITC, and molecular dynamics [5] | | Zinc Chelators (e.g., DCHA) | Kᵢ = 0.3 µM [3] | Reversible chelation of zinc ion in BoNT/A LC active site [3] | • Shows cellular toxicity at concentrations >5 µM [3] • Serves as a progenitor for other inhibitor designs [3] |
For a meaningful interpretation of the data, understanding the experimental methodologies is crucial.
The diagram below maps the strategic approaches and significance of developing different BoNT/A inhibitor classes.
The data reveals distinct profiles for each inhibitor class, highlighting different stages of development and unique challenges.
This compound is a novel, orally bioavailable small molecule identified as a dual inhibitor of Src kinase and tubulin polymerization [1].
The diagram below illustrates the dual mechanism of this compound and its functional consequences.
While specific panel data for this compound was not available in the search results, the following established experimental protocols are the industry standard for generating kinase inhibitor screening and profiling data. You can use these to contextualize future findings on this compound.
| Method | Protocol Overview | Key Applications & Data Output |
|---|---|---|
| ADP-Glo Kinase Assay [3] | A luminescent, two-step assay: 1) Terminate reaction & deplete ATP; 2) Convert ADP to ATP for luciferase-based detection. | Universal for any ADP-generating enzyme. Ideal for high-throughput screening (HTS) and selectivity profiling. Measures IC₅₀, Z'-factor. Output: Luminescent signal proportional to ADP/kinase activity. |
| KiPIK (Kinase Inhibitor Profiling to Identify Kinases) [4] | Uses cell extracts & a panel of well-characterized inhibitors. Compares the inhibition fingerprint of a phosphosite of interest to known kinase inhibition patterns. | Identifies direct upstream kinases for specific phosphorylation sites. Output: Inhibition fingerprint correlated with recombinant kinase profiles (Pearson's ρ). |
| Computational Docking (DOLPHIN Models) [5] | Converts abundant DFG-in kinase structures into models of the inactive (DFG-out) state, which is targeted by type-II inhibitors like imatinib. | Virtual screening and in silico activity profiling for type-II inhibitors. Predicts binding pose and relative affinities across the kinome. |
When comparative data for this compound becomes available, you can structure your analysis around these key performance indicators, derived from the experimental protocols above: